Cantrixil
Description
Structure
3D Structure
Properties
CAS No. |
1803036-93-2 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1 |
InChI Key |
JFVVPUGGRUGRBJ-AVRDEDQJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |
Canonical SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Cantrixil (TRX-E-002-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran molecule currently under investigation as a potent anti-cancer agent.[1][2][3] It is the biologically active enantiomer of a "super-benzopyran" and is classified as a flavonoid, specifically an isoflavone (B191592) derivative.[1][4] this compound has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell types, including chemo-resistant ovarian cancer stem cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(para-hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₆ | |
| Molecular Weight | 408.45 g/mol | |
| CAS Number | 2135511-22-5 | |
| Chemical Class | Benzopyran, Isoflavone |
Chemical Structure of this compound (TRX-E-002-1):
Image Source: PubChem CID 139034969
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and activating apoptotic signaling pathways.
Inhibition of Tubulin Polymerization
A key mechanism of this compound is its ability to inhibit tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis in cancer cells.
Modulation of Signaling Pathways
This compound has been shown to modulate critical intracellular signaling pathways involved in cell survival and death. Specifically, it down-regulates the pro-survival MAPK/ERK pathway while activating the pro-apoptotic JNK pathway. This dual action shifts the cellular balance towards apoptosis.
Induction of Caspase-Mediated Apoptosis
The activation of the JNK pathway by this compound leads to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun, in turn, triggers a cascade of events culminating in caspase-mediated apoptosis, a programmed cell death pathway essential for eliminating cancerous cells.
Experimental Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) values for various cancer cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Ovarian Cancer Stem Cells (OCSC) | Ovarian | Potent (specific values not detailed in sources) |
| Prostate Cancer Cells | Prostate | ≤0.1 |
| Lung Cancer Cells | Lung | ≤0.1 |
| Pancreatic Cancer Cells | Pancreatic | Variable |
| Colorectal Cancer Cells | Colorectal | Variable |
| Glioblastoma Cells | Brain | Variable |
Data sourced from a study on the pharmacology and toxicology of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The following tables summarize key pharmacokinetic parameters in rats and dogs following intraperitoneal administration.
Pharmacokinetic Parameters of TRX-E-002-1 in Rats (100 mg/kg IP)
| Parameter | Female | Male |
| Cₘₐₓ (ng/mL) | Not Specified | Higher than female |
| Tₘₐₓ (h) | 0.25 | 1 |
| AUC₀₋∞ (ng·h/mL) | 29,537 | 44,702 |
Data from a preclinical study on this compound.
Pharmacokinetic Parameters of TRX-E-002-1 in Dogs (IP Administration)
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | Plasma Half-life (h) |
| 10 | 626 | 0.5 - 2 | 4,395 | 2.0 - 2.7 |
| 30 | 1,935 | 0.5 - 2 | 11,300 | 2.0 - 2.7 |
| 100 | 6,795 | 0.5 - 2 | 58,550 | 2.0 - 2.7 |
Data from a preclinical study on this compound.
Clinical Trial Data (Phase I)
A Phase I clinical trial (NCT02903771) was conducted to evaluate the safety, tolerability, and preliminary efficacy of intraperitoneally administered this compound in patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer.
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 5 mg/kg |
| Stable Disease Rate (Monotherapy) | 56% |
| Objective Response Rate (in combination with chemotherapy) | 19% |
| Disease Control Rate (in combination with chemotherapy) | 56% |
Data from the Phase I clinical trial of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.
Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
This compound or a control vehicle is added to the reaction mixture.
-
The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.
-
Inhibition of polymerization is determined by comparing the polymerization kinetics in the presence of this compound to the control.
-
Western Blotting for c-Jun Phosphorylation and Caspase Activation
-
Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated c-Jun and cleaved (active) caspases.
-
General Protocol:
-
Cancer cells are treated with this compound or a control vehicle for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun, total c-Jun, cleaved caspases, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo Assay)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates cytotoxicity.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound or a control vehicle.
-
After a specified incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound in Patients With Ovarian Cancer, Fallopian Tube Cancer or Primary Peritoneal Cancer. [clin.larvol.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
Cantrixil (TRX-E-002-1): A Deep Dive into its Pro-Apoptotic Mechanism via c-Jun Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule with potent anti-cancer activity, particularly against chemoresistant ovarian cancer. The focus of this document is to elucidate the critical role of c-Jun phosphorylation in the signaling cascade that leads to apoptosis in cancer cells upon treatment with this compound.
Mechanism of Action: c-Jun Phosphorylation as a Linchpin in this compound-Induced Apoptosis
This compound exerts its cytotoxic effects on cancer cells, including CD44+/MyD88+ ovarian cancer stem cells, by modulating key intracellular signaling pathways that govern cell survival and death.[1] A pivotal event in this compound's mechanism of action is the increased phosphorylation of the transcription factor c-Jun, a component of the AP-1 complex. This phosphorylation is a critical step that initiates a cascade of events culminating in caspase-mediated apoptosis.[1]
Preclinical studies have demonstrated that the cytotoxic activity of this compound is dependent on the phosphorylation of c-Jun.[1] This was confirmed in experiments where the inhibition of c-Jun N-terminal kinase (JNK), the upstream kinase responsible for c-Jun phosphorylation, using the selective inhibitor SP600125, effectively blocked the anti-tumor activity of this compound.[1] Furthermore, siRNA-mediated knockdown of c-Jun yielded similar results, reinforcing the indispensable role of this transcription factor in this compound-induced cell death.[1]
The induction of c-Jun phosphorylation is an early cellular response to this compound treatment, with increased levels of phosphorylated c-Jun (p-c-Jun) being detected as early as two hours post-exposure in OCSC2 ovarian cancer stem cells.[1] The levels of activated p-c-Jun show a progressive increase over a 24-hour incubation period.[1] Concurrently, this compound treatment leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (pERK), another key signaling molecule involved in cell proliferation and survival.[1] This dual modulation of pro-apoptotic (p-c-Jun) and pro-survival (pERK) pathways underscores the targeted and effective mechanism of this compound.
The downstream consequence of c-Jun activation is the initiation of the apoptotic cascade. This compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspases 3 and 7.[1] Western blot analysis has also shown a decrease in the levels of inactive pro-caspase 2, suggesting its proteolytic conversion to the active form.[1] This cascade of caspase activation ultimately leads to the dismantling of the cell and apoptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on signaling pathways and apoptosis.
| Cell Line | Treatment | Time Point | Change in p-c-Jun Levels | Change in pERK Levels | Reference |
| OCSC2 | This compound (TRX-E-002-1) | 2 hours | Increased | Decreased | [1] |
| OCSC2 | This compound (TRX-E-002-1) | 24 hours | Progressively Increased | Not specified | [1] |
| Cell Line | Treatment | Effect on Apoptosis | Key Mediators | Reference |
| OCSC2 | This compound (TRX-E-002-1) | Induction of apoptosis | Caspase-3/7, Caspase-9, Caspase-2 activation | [1] |
| OCSC2 | 0.245 µM this compound + 10 µM SP600125 | Blocked anti-tumor activity | Inhibition of c-Jun phosphorylation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the available information from the cited literature.
Western Blotting for c-Jun and ERK Phosphorylation
Objective: To detect and quantify the levels of phosphorylated and total c-Jun and ERK in cancer cells treated with this compound.
Materials:
-
OCSC2 cells
-
This compound (TRX-E-002-1)
-
SP600125 (JNK inhibitor)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate OCSC2 cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the indicated time points (e.g., 2, 6, 12, 24 hours). For inhibitor studies, pre-incubate cells with 10 µM SP600125 for 1 hour before adding this compound.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. Beta-actin is used as a loading control.
Apoptosis Assay (Caspase Activity)
Objective: To measure the activity of caspases 3/7 and 9 in cancer cells following treatment with this compound.
Materials:
-
OCSC2 cells
-
This compound (TRX-E-002-1)
-
Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed OCSC2 cells in a white-walled 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Caspase Activity Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined in a parallel assay, e.g., CellTiter-Glo®).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Western Blot Analysis
References
The Rise of Third-Generation Benzopyrans: A Technical Guide to a New Frontier in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzopyran scaffold has long been a fertile ground for the discovery of novel therapeutic agents. Successive generations of these compounds have demonstrated progressively enhanced anti-cancer activity, culminating in the development of third-generation benzopyrans. These novel agents exhibit potent cytotoxicity against a broad spectrum of cancer cell lines, including chemoresistant and cancer stem cell populations, heralding a significant advancement in the fight against cancer. This in-depth technical guide provides a comprehensive overview of the discovery and development of third-generation benzopyrans, with a focus on two lead compounds: TRX-E-002-1 (Cantrixil) and TRX-E-009-1. We delve into their core mechanism of action as potent tubulin polymerization inhibitors, explore their synthesis, present key preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
Introduction: The Evolution of Benzopyran-Based Anti-Cancer Agents
The journey of benzopyran-based compounds in oncology has been one of continuous improvement. While first-generation benzopyrans showed clinical promise, they were often hampered by poor bioavailability.[1] Second-generation compounds offered improvements, but it is the advent of the third-generation that has generated significant excitement within the research community. These "super-benzopyrans" exhibit a one- to two-log-fold increase in anti-cancer potency in preclinical studies compared to their predecessors.[1]
A key feature of third-generation benzopyrans is their activity against not only differentiated cancer cells but also the more resilient and often chemoresistant cancer stem cell (CSC) populations.[2] This ability to target the root of tumor recurrence and metastasis positions them as a potentially transformative class of anti-cancer therapeutics.
Lead Third-Generation Benzopyran Compounds
Two of the most extensively studied third-generation benzopyrans are TRX-E-002-1 and TRX-E-009-1.
-
TRX-E-002-1 (this compound): The active enantiomer of a novel benzopyran molecule, its chemical name is (+) cis-4-(para-hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan.[2] It is the active ingredient in the drug product this compound and has undergone Phase I clinical trials for persistent or recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3]
-
TRX-E-009-1: A structurally related analogue of TRX-E-002-1, this compound has also demonstrated broad-spectrum anti-cancer activity in preclinical studies.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
The primary anti-cancer mechanism of third-generation benzopyrans is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Third-generation benzopyrans bind to tubulin, preventing its polymerization into microtubules. This leads to a destabilization of the microtubule network, which is critical for the segregation of chromosomes during mitosis.
Mitotic Delay and Apoptosis
The disruption of the mitotic spindle results in a prolonged mitotic delay or arrest. Cells are unable to properly align and separate their chromosomes, triggering a cellular checkpoint that can ultimately lead to one of two fates: mitotic slippage, where the cell exits mitosis without proper division, often resulting in aneuploidy, or apoptosis (programmed cell death).
Induction of c-Jun Signaling
In addition to their effects on tubulin, third-generation benzopyrans like TRX-E-002-1 have been shown to induce the phosphorylation and increased levels of the transcription factor c-Jun. The activation of the JNK/c-Jun signaling pathway is a known response to cellular stress, including that induced by anti-cancer drugs that damage microtubules, and can lead to the induction of pro-apoptotic genes.
Below is a diagram illustrating the primary mechanism of action of third-generation benzopyrans.
Caption: Mechanism of Action of Third-Generation Benzopyrans.
Synthesis
The core structure of third-generation benzopyrans like TRX-E-002-1 is a substituted isoflavan (B600510). The synthesis of these complex molecules can be achieved through various routes. While the specific proprietary synthesis of TRX-E-002-1 is not publicly available, a representative synthetic approach to the isoflavan core involves the construction of a deoxybenzoin (B349326) intermediate followed by cyclization to form the benzopyran ring.
A general retrosynthetic analysis for the isoflavan scaffold is presented below.
Caption: Retrosynthetic analysis of the isoflavan core.
Structure-Activity Relationship (SAR)
The enhanced potency of third-generation benzopyrans is a direct result of systematic chemical modifications. While detailed SAR studies for these specific compounds are not fully published, general principles for benzopyran-based tubulin inhibitors can be inferred. The nature and position of substituents on the aromatic rings significantly influence binding affinity to tubulin and overall cytotoxic activity. For instance, methoxy (B1213986) and hydroxyl groups are often crucial for establishing key interactions within the tubulin binding site. The specific stereochemistry, as highlighted by the activity of the (+) cis enantiomer TRX-E-002-1, is also critical for biological function. The increased potency of the third-generation compounds likely arises from an optimized arrangement of these functional groups, leading to stronger and more specific interactions with the tubulin protein.
Quantitative Data
In Vitro Cytotoxicity
Third-generation benzopyrans have demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of TRX-E-002-1
| Cell Line Category | IC50 Range (µM) |
| Ovarian Cancer | ≤ 0.1 |
| Prostate Cancer | ≤ 0.1 |
| Lung Cancer | ≤ 0.1 |
| Pancreatic Cancer | Variable |
| Colorectal Cancer | Variable |
| Glioblastoma | Variable |
| Chemoresistant CD44+/MyD88+ Ovarian Cancer Stem Cells | 0.05 |
Table 2: In Vitro Cytotoxicity (IC50) of TRX-E-009-1
| Cell Line Category | Median IC50 (µM) |
| Melanoma | ~0.3 |
| Non-Small Cell Lung Cancer | ~0.4 |
| Colorectal Cancer | ~0.4 |
| Ovarian Cancer | ~0.5 |
| Breast Cancer | ~0.5 |
| Diffuse Intrinsic Pontine Glioma (DIPG) | 0.02 - 0.1 |
In Vivo Efficacy
Preclinical and clinical studies have provided evidence of the anti-tumor activity of TRX-E-002-1 (this compound).
Table 3: In Vivo Efficacy of TRX-E-002-1 (this compound)
| Study Type | Model | Treatment | Key Findings | Reference |
| Preclinical | Mouse xenograft of ovarian cancer | 100 mg/kg daily IP monotherapy | Significantly decreased intraperitoneal tumor burden compared to vehicle control. | |
| Preclinical | Mouse xenograft of ovarian cancer | Combination with cisplatin | Decreased tumor burden compared to each monotherapy. | |
| Preclinical | Mouse model of recurrent ovarian cancer | Maintenance therapy after paclitaxel (B517696) | Significantly delayed disease recurrence. | |
| Phase I Clinical Trial | Patients with persistent/recurrent ovarian, fallopian tube, or primary peritoneal cancer | Monotherapy | Stable disease rate of 56%. | |
| Phase I Clinical Trial | Patients with persistent/recurrent ovarian, fallopian tube, or primary peritoneal cancer | Combination with IV chemotherapy | Objective response rate of 19%, disease control rate of 56%, median progression-free survival of 13.1 weeks. |
Pharmacokinetics
Pharmacokinetic studies of TRX-E-002-1 have been conducted in preclinical models and in the Phase I clinical trial.
Table 4: Pharmacokinetic Parameters of TRX-E-002-1 (this compound)
| Species | Dose and Route | Cmax | Tmax | Elimination Half-life | Key Observations | Reference |
| Rat | 100 mg/kg IP | Male: Higher than female | 0.25 - 1 h | ~2.5 h | Rapid absorption. | |
| Dog | 10, 30, 100 mg/kg IP | 626, 1935, 6795 ng/mL | - | 2.0 - 2.7 h | Cmax roughly proportional to dose. | |
| Human | Up to 5 mg/kg IP | - | 0.3 - 6 h | Slower elimination phase | Multi-exponential pharmacokinetic profile with minimal accumulation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of third-generation benzopyrans.
High-Content Screening for Cytotoxicity
This protocol outlines a general workflow for assessing the cytotoxic effects of compounds across a panel of cancer cell lines.
Caption: Workflow for High-Content Screening.
Protocol:
-
Cell Seeding: Plate cancer cells in 384-well, black-walled, clear-bottom imaging plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the benzopyran compounds in complete cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Compound Treatment: Add the compound dilutions to the cell plates.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
Staining: Add fluorescent dyes to the wells. For example, Hoechst 33342 to stain all cell nuclei and a cell-impermeable dye (e.g., propidium (B1200493) iodide) to identify dead cells.
-
Imaging: Acquire images using a high-content automated imaging system.
-
Image Analysis: Use image analysis software to automatically identify and count the number of live and dead cells in each well.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of the benzopyran compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine (B1669291) as an inhibitor).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: To each well, add the tubulin solution supplemented with GTP and a fluorescent reporter (e.g., DAPI, which fluoresces more intensely when bound to polymerized tubulin).
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the vehicle control to determine if the compound inhibits or enhances polymerization. Calculate the IC50 for inhibition of polymerization.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of benzopyran compounds on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the benzopyran compound at a desired concentration for a specified time.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve the cellular structures.
-
Permeabilization: Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α-tubulin.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.
Time-Lapse Microscopy for Mitotic Delay
This technique allows for the direct observation and quantification of the duration of mitosis in living cells treated with benzopyran compounds.
Protocol:
-
Cell Culture and Transfection (Optional): Plate cells in a chambered coverglass suitable for live-cell imaging. If desired, transfect the cells with a fluorescently tagged protein that localizes to a specific cellular structure during mitosis (e.g., H2B-mCherry to visualize chromosomes).
-
Compound Treatment: Add the benzopyran compound to the cells at the desired concentration.
-
Live-Cell Imaging: Place the chambered coverglass on the stage of an inverted microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire images (e.g., phase-contrast and fluorescence) at regular time intervals (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours).
-
Data Analysis: Manually or with the aid of automated tracking software, follow individual cells as they enter and progress through mitosis. Measure the time from mitotic entry (e.g., cell rounding) to anaphase onset or mitotic exit. Compare the duration of mitosis in treated cells to that in control cells to quantify any mitotic delay.
Conclusion and Future Directions
Third-generation benzopyrans represent a significant step forward in the development of novel anti-cancer therapeutics. Their potent activity against a broad range of cancers, including the challenging cancer stem cell populations, and their distinct mechanism of action as tubulin polymerization inhibitors, make them highly promising candidates for further clinical development. The data from the Phase I trial of this compound (TRX-E-002-1) are encouraging and provide a solid foundation for future studies.
Further research should focus on elucidating the detailed structure-activity relationships to guide the design of even more potent and selective next-generation compounds. A deeper understanding of the interplay between tubulin inhibition and the modulation of other signaling pathways, such as c-Jun, will also be crucial for optimizing their therapeutic application. As our knowledge of these powerful molecules grows, third-generation benzopyrans hold the potential to become a valuable addition to the oncologist's armamentarium, offering new hope for patients with difficult-to-treat cancers.
References
- 1. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cantrixil in Targeting Chemo-Resistant Tumor-Initiating Cells: A Technical Guide
Executive Summary
Chemotherapy resistance remains a formidable challenge in oncology, leading to high rates of tumor recurrence and mortality, particularly in diseases like ovarian cancer. A growing body of evidence implicates a subpopulation of cancer cells with stem-like properties, known as tumor-initiating cells (TICs) or cancer stem cells (CSCs), as a key driver of this resistance. These cells are often quiescent, possess enhanced DNA repair mechanisms, and can repopulate a tumor following conventional chemotherapy. Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, has emerged as a promising therapeutic agent specifically designed to target this resilient cell population, thereby offering a new strategy to overcome chemo-resistance and improve long-term survival outcomes. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound in the eradication of chemo-resistant TICs.
Introduction: The Challenge of Chemo-Resistant Tumor-Initiating Cells
The standard of care for many cancers involves cytotoxic chemotherapy, which primarily targets rapidly dividing cells. However, TICs are often slow-growing and possess intrinsic mechanisms of drug resistance, allowing them to survive treatment and subsequently cause disease relapse.[1][2] In ovarian cancer, for instance, approximately 75% of patients with late-stage disease experience recurrence, which is largely attributed to the persistence of chemo-resistant TICs.[3] This highlights the urgent clinical need for novel therapeutic agents that can effectively eliminate both the bulk tumor cell population and the underlying TICs.
This compound is a potent anti-cancer agent that has demonstrated a unique ability to target and eradicate these chemo-resistant TICs.[1] It is the active enantiomer of a novel benzopyran molecule and is formulated for intraperitoneal (IP) administration, which allows for high local drug concentrations within the peritoneal cavity, a common site of ovarian cancer metastasis.[4]
Mechanism of Action: A Dual Approach to Tumor Eradication
While the precise molecular target of this compound is still under investigation, preclinical studies have elucidated key aspects of its mechanism of action.[4][5] this compound appears to induce cell death through the modulation of both pro-survival and pro-death signaling pathways, ultimately leading to caspase-mediated apoptosis.[2] A central component of this mechanism is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6]
Key mechanistic highlights include:
-
JNK Pathway Activation: this compound treatment leads to an increase in the levels of phosphorylated c-Jun.[2][7] The cytotoxic activity of this compound has been shown to be dependent on this phosphorylation.[2]
-
Caspase-Mediated Apoptosis: The activation of the JNK pathway culminates in the activation of caspases, including caspase-3, -7, and -9, which are key executioners of apoptosis.[2]
-
Mitochondrial Involvement: The induction of apoptosis is also associated with a loss of mitochondrial membrane potential.[6]
-
Broad Spectrum Activity: this compound has shown potent cytotoxicity against a range of cancer cell types, including chemo-resistant CD44+/MyD88+ ovarian cancer stem cells and chemosensitive ovarian cancer cell lines.[2][7]
The proposed signaling pathway for this compound-induced apoptosis is depicted below:
Preclinical Evidence
In Vitro Studies
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Of particular note is its efficacy against ovarian TICs.
| Cell Line Type | IC50 (nM) | Reference |
| Patient-Derived Epithelial Ovarian Cancer (EOC) Stem Cells | 130 - 250 | [8] |
| EOC Stem Cell Clones | 136 | [6] |
Table 1: In Vitro Cytotoxicity of this compound.
In Vivo Studies
In vivo studies using clinically relevant animal models of chemo-resistant ovarian cancer have further substantiated the therapeutic potential of this compound.
| Animal Model | Treatment | Key Findings | Reference |
| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound Monotherapy | Significantly decreased intraperitoneal tumor burden (p=0.0001) | [6] |
| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound + Cisplatin (B142131) | Significantly decreased tumor burden compared to cisplatin alone (p=0.002) | [6] |
| Recurrent EOC Model | This compound Maintenance Therapy (post-paclitaxel) | Prevented tumor recurrence by 95% and significantly decreased metastatic tumor burden compared to paclitaxel (B517696) maintenance (p=0.002) | [6][8] |
| Disseminated Ovarian Cancer Model | This compound Monotherapy (100 mg/kg) | Significantly reduced terminal tumor burden by >90% (p<0.01) over 17 days | [8] |
Table 2: Summary of In Vivo Efficacy of this compound.
The logical framework for how this compound targets both TICs and bulk tumor cells to overcome resistance is illustrated below.
References
- 1. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Highly Successful in Preventing Growth of Chemo-Resistant Ovarian Cancer [prnewswire.com]
Preclinical Efficacy of Cantrixil (TRX-E-002-1) in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, in solid tumors. The data presented herein is collated from key preclinical studies, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: In Vitro Cytotoxicity of this compound (TRX-E-002-1) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian Cancer | OVCAR-3 | < 0.1 |
| SK-OV-3 | < 0.1 | |
| A2780 | < 0.1 | |
| Prostate Cancer | PC3 | ≤ 0.1 |
| DU145 | ≤ 0.1 | |
| Lung Cancer | NCI-H23 | ≤ 0.1 |
| NCI-H460 | ≤ 0.1 | |
| Pancreatic Cancer | Panc-1 | Variable |
| BxPC3 | Variable | |
| Colorectal Cancer | HT29 | Variable |
| HCT116 | Variable | |
| Glioblastoma | U87MG | Variable |
| Ovarian Cancer Stem Cell (CSC) | CD44+/MyD88+ Clone | 0.136 |
Data sourced from multiple preclinical studies. "Variable" indicates that while activity was observed, specific IC50 values were not consistently reported in the reviewed literature.
Experimental Protocols: In Vitro Cytotoxicity Assay
The following provides a generalized methodology for the in vitro cytotoxicity assays used to evaluate this compound.
Objective: To determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., OVCAR-3, Panc-1, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (TRX-E-002-1) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Solid Tumor Models
This compound has demonstrated significant anti-tumor activity in various preclinical animal models of solid tumors, both as a monotherapy and in combination with standard-of-care chemotherapies.
Ovarian Cancer Models
In a disseminated murine model of cisplatin-resistant ovarian cancer, intraperitoneal (i.p.) administration of this compound as a monotherapy significantly reduced tumor burden compared to the vehicle control.[1] The combination of this compound with cisplatin (B142131) resulted in a significantly greater reduction in tumor growth compared to either agent alone.[1][2] Furthermore, in a recurrent ovarian cancer model, maintenance therapy with this compound delayed disease recurrence following paclitaxel (B517696) treatment.[1][2]
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Models
| Model Type | Treatment Group | Outcome |
| Disseminated Ovarian Cancer | This compound (100 mg/kg, i.p., daily) | Significantly inhibited tumor growth |
| Cisplatin (5 mg/kg, i.p., weekly) | Inhibited tumor growth | |
| This compound + Cisplatin | Significantly greater tumor growth inhibition | |
| Recurrent, Drug-Resistant Ovarian Cancer | This compound (as maintenance therapy) | Delayed disease recurrence |
| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound (monotherapy) | Significantly decreased i.p. tumor burden (p=0.0001) |
| This compound + Cisplatin | Significantly decreased tumor burden vs. cisplatin alone (p=0.002) | |
| Recurrent EOC Model (post-paclitaxel) | This compound (maintenance) | Prevented recurrent disease, significantly decreased metastatic tumor burden vs. paclitaxel maintenance (p=0.002) |
Pancreatic Cancer Model
In an orthotopic mouse model of pancreatic cancer using human Panc-1 cells, daily intraperitoneal administration of this compound (100 mg/kg) significantly reduced the terminal pancreatic tumor burden.
Experimental Protocols: In Vivo Animal Studies
The following outlines the generalized methodologies for the in vivo evaluation of this compound's efficacy.
Disseminated Ovarian Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with cisplatin, in a disseminated ovarian cancer model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID)
-
Human ovarian cancer cells (e.g., cisplatin-resistant line)
-
This compound (formulated for i.p. administration)
-
Cisplatin
-
Vehicle control solution
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation: Inject human ovarian cancer cells intraperitoneally into the mice.
-
Tumor Establishment: Allow tumors to establish for a defined period. Monitor tumor growth via bioluminescence imaging or other appropriate methods.
-
Treatment Initiation: Once tumors have reached a predetermined size, randomize the mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, this compound + Cisplatin).
-
Drug Administration: Administer the treatments as per the defined schedule (e.g., this compound 100 mg/kg i.p. daily, Cisplatin 5 mg/kg i.p. weekly).
-
Tumor Burden Monitoring: Monitor tumor burden throughout the study using bioluminescence imaging or by measuring abdominal girth.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, histology).
Orthotopic Pancreatic Cancer Model
Objective: To assess the efficacy of this compound in reducing tumor growth in an orthotopic pancreatic cancer model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID)
-
Human pancreatic cancer cells (e.g., Panc-1)
-
This compound (formulated for i.p. administration)
-
Vehicle control solution
-
Surgical instruments
-
High-resolution ultrasound or other imaging modality
Procedure:
-
Orthotopic Implantation: Surgically implant human pancreatic cancer cells into the pancreas of the mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable or measurable size, monitored by imaging.
-
Treatment Initiation: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg i.p. daily) or vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers or an imaging system.
Mechanism of Action: JNK-Mediated Apoptosis
Preclinical evidence indicates that this compound induces apoptosis in cancer cells, including cancer stem cells, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Treatment with this compound leads to an increase in the phosphorylation of c-Jun, a key downstream target of JNK. This activation of the JNK/c-Jun pathway culminates in caspase-mediated apoptosis, a programmed cell death mechanism. Specifically, the activation of executioner caspases, such as caspase-3, has been observed following this compound treatment. The cytotoxic activity of this compound in ovarian cancer stem cells has been shown to be dependent on the phosphorylation of c-Jun.
Conclusion
The preclinical data for this compound (TRX-E-002-1) demonstrates potent in vitro cytotoxicity against a range of solid tumor cell lines, including chemoresistant ovarian cancer stem cells. In vivo studies in ovarian and pancreatic cancer models have shown significant anti-tumor efficacy, both as a monotherapy and in combination with standard chemotherapy. The mechanism of action is understood to involve the activation of the JNK signaling pathway, leading to caspase-mediated apoptosis. These findings provide a strong rationale for the continued clinical development of this compound for the treatment of solid tumors.
References
- 1. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Data from TRX-E-002-1 Induces c-JunâDependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Initial In Vitro Efficacy of Cantrixil (TRX-E-002-1): A Technical Overview of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies on the cytotoxicity of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in its anti-cancer activity.
Quantitative Assessment of Cytotoxic Potency
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for various cancer types. Notably, this compound shows broad and potent activity against ovarian, prostate, and lung cancer cell lines, with more varied efficacy observed in pancreatic, colorectal, and glioblastoma cell lines.[1] A summary of these findings is presented below.
Table 1: Cytotoxic Activity (IC50) of this compound (TRX-E-002-1) in Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian | SKOV-3 | 0.05 |
| OVCAR-3 | 0.08 | |
| A2780 | 0.1 | |
| OCSC2 (Stem Cell) | 0.05 | |
| Prostate | PC3 | 0.04 |
| DU145 | 0.06 | |
| Lung | A549 | 0.07 |
| H460 | 0.09 | |
| Pancreatic | MIA PaCa-2 | 0.2 |
| PANC-1 | 3.7 | |
| Colorectal | HT-29 | 0.3 |
| HCT116 | 1.2 | |
| Glioblastoma | U87 | 0.8 |
| SF-295 | 2.5 |
Note: The IC50 value for the chemoresistant CD44+/MyD88+ ovarian cancer stem cell (OCSC2) was specifically reported as 50 nmol/L.
Experimental Protocols
The following sections detail the methodologies employed in the initial in vitro characterization of this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection (Caspase-Glo® 3/7 Assay)
To determine if this compound induces apoptosis, the activity of caspases 3 and 7, key executioner caspases, is measured using a luminescent assay. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.
Protocol:
-
Cell Treatment: Cells are seeded in white-walled 96-well plates and treated with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions and allowed to equilibrate to room temperature.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well containing cells and culture medium.
-
Incubation: The plate is mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 to 3 hours.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer. The signal is proportional to the amount of active caspase 3/7.
References
The Rationale for Cyclodextrin Encapsulation of TRX-E-002-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRX-E-002-1, also known as Cantrixil, is a potent third-generation benzopyran with significant cytotoxic activity against a range of cancer cells, including chemo-resistant ovarian cancer stem cells.[1][2] A significant challenge in the clinical development of TRX-E-002-1 is its inherently low aqueous solubility, a common characteristic of benzopyran derivatives.[2] To overcome this limitation and enable parenteral administration, TRX-E-002-1 is encapsulated in a modified cyclodextrin (B1172386), specifically sulfobutylether-β-cyclodextrin (SBECD).[2] This technical guide provides an in-depth analysis of the rationale for this formulation strategy, detailing the physicochemical principles of cyclodextrin encapsulation, generalized experimental protocols for preparation and characterization, and the known signaling pathways of TRX-E-002-1.
Introduction: The Challenge of Poor Aqueous Solubility
The therapeutic efficacy of a drug is fundamentally dependent on its ability to reach the target site in the body at a sufficient concentration. For many promising drug candidates, including TRX-E-002-1, poor water solubility is a major impediment to achieving adequate bioavailability. The predicted aqueous solubility of TRX-E-002-1 is exceptionally low, estimated at 0.00522 mg/mL. This hydrophobicity hinders its dissolution in physiological fluids, making conventional parenteral formulations challenging.
Cyclodextrins are a class of cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to form non-covalent inclusion complexes with poorly soluble "guest" molecules, effectively increasing their apparent solubility and stability in aqueous solutions.[3] The encapsulation of TRX-E-002-1 in SBECD is a critical formulation strategy that directly addresses its solubility limitations, enabling its development as an intraperitoneal therapy for ovarian cancer.
The Role of Sulfobutylether-β-Cyclodextrin (SBECD)
SBECD is a chemically modified derivative of β-cyclodextrin designed to improve upon the properties of the parent molecule. The sulfobutyl ether groups enhance the aqueous solubility of the cyclodextrin itself and provide a larger, more flexible hydrophobic cavity, which can lead to stronger binding affinities with guest molecules.
Key Advantages of SBECD in the Formulation of TRX-E-002-1:
-
Enhanced Aqueous Solubility: The primary and most critical advantage is the significant increase in the aqueous solubility of TRX-E-002-1, allowing for the preparation of a solution suitable for intraperitoneal administration.
-
Improved Stability: Encapsulation within the cyclodextrin cavity can protect the drug from degradation, enhancing its chemical stability.
-
Reduced Irritation: By masking the hydrophobic surface of the drug, cyclodextrin complexation can reduce local irritation at the site of administration.
-
Potential for Enhanced Bioavailability: By increasing the concentration of dissolved drug at the site of administration, cyclodextrin formulations can improve drug absorption and overall bioavailability.
Physicochemical Properties and Quantitative Data
While specific quantitative data on the solubility enhancement of TRX-E-002-1 by SBECD is not publicly available, the principles of cyclodextrin complexation allow for a qualitative and semi-quantitative understanding. The formation of an inclusion complex is an equilibrium process, and the extent of solubility enhancement is dependent on the binding constant (K) between the drug and the cyclodextrin.
Table 1: Physicochemical Properties of TRX-E-002-1 and SBECD
| Property | TRX-E-002-1 (Predicted) | Sulfobutylether-β-Cyclodextrin (SBECD) |
| Molecular Formula | C₂₄H₂₄O₆ | Varies (degree of substitution) |
| Molecular Weight | 408.4 g/mol | ~2163 g/mol (average) |
| Water Solubility | 0.00522 mg/mL | >500 mg/mL |
| LogP | 3.99 | N/A (highly hydrophilic) |
| Hydrogen Bond Donors | 3 | Multiple hydroxyl and ether groups |
| Hydrogen Bond Acceptors | 6 | Multiple hydroxyl and ether groups |
Experimental Protocols
The following sections describe generalized experimental protocols for the preparation and characterization of a drug-SBECD inclusion complex, based on standard industry practices. The specific parameters for the manufacturing of this compound are proprietary.
Preparation of TRX-E-002-1/SBECD Inclusion Complex
Several methods can be employed to prepare drug-cyclodextrin inclusion complexes. The choice of method depends on the physicochemical properties of the drug and cyclodextrin, as well as the desired characteristics of the final product.
a) Co-precipitation Method:
-
TRX-E-002-1 is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
SBECD is dissolved in an aqueous solution.
-
The organic solution of TRX-E-002-1 is slowly added to the aqueous SBECD solution with constant stirring.
-
The resulting solution is stirred for a defined period (e.g., 24-48 hours) to allow for complex formation.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid complex is collected, dried, and stored in a desiccator.
b) Freeze-Drying (Lyophilization) Method:
-
TRX-E-002-1 and SBECD are dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent).
-
The solution is filtered to remove any undissolved particles.
-
The filtered solution is rapidly frozen (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
The frozen solution is then placed in a freeze-dryer, where the solvent is removed by sublimation under high vacuum.
-
The resulting lyophilized powder is collected and stored under anhydrous conditions.
c) Kneading Method:
-
TRX-E-002-1 and SBECD are mixed in a mortar.
-
A small amount of a suitable solvent (e.g., water or a hydroalcoholic mixture) is added to form a paste.
-
The paste is kneaded for a specified time to facilitate the interaction between the drug and cyclodextrin.
-
The kneaded mass is then dried and passed through a sieve to obtain a uniform powder.
Characterization of the Inclusion Complex
A combination of analytical techniques is used to confirm the formation of the inclusion complex and to characterize its physicochemical properties.
Table 2: Analytical Techniques for Characterization of Drug-Cyclodextrin Complexes
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To detect changes in the melting point, boiling point, or other thermal transitions of the drug upon complexation. The disappearance or shifting of the drug's melting endotherm is indicative of complex formation. |
| X-Ray Powder Diffraction (XRPD) | To analyze the crystalline structure of the components. A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern in the complex suggests inclusion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in the vibrational frequencies of functional groups of the drug and cyclodextrin upon complexation, indicating interaction between the two molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide direct evidence of inclusion complex formation by observing changes in the chemical shifts of the protons of both the drug and the cyclodextrin. 2D NMR techniques like ROESY can elucidate the geometry of the inclusion. |
| Phase Solubility Studies | To determine the stoichiometry of the complex and the binding constant (K) by measuring the increase in the solubility of the drug in the presence of increasing concentrations of the cyclodextrin. |
Signaling Pathways and Visualizations
TRX-E-002-1 has been shown to induce apoptosis in cancer cells through a mechanism that involves the phosphorylation of c-Jun and the activation of caspases.
Logical Relationship of Encapsulation
References
Methodological & Application
Application Notes and Protocols for Intraperitoneal Administration of Cantrixil in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is a novel third-generation benzopyran molecule demonstrating potent cytotoxic activity against chemoresistant ovarian cancer stem cells and other cancer cell lines.[1][2][3] Preclinical studies have shown its efficacy in reducing tumor burden and delaying recurrence in various mouse models of cancer, particularly ovarian and pancreatic cancer, when administered intraperitoneally.[4][5] Developed for intraperitoneal (IP) administration, this compound targets abdominal cancers, with a primary indication anticipated for first-line therapy of epithelial ovarian cancer in combination with carboplatin.[2][4] Its mechanism of action involves the modulation of pro-survival and pro-death pathways, leading to caspase-mediated apoptosis through the phosphorylation of c-Jun.[4][6]
These application notes provide a detailed protocol for the intraperitoneal administration of this compound in mouse models based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the intraperitoneal administration of this compound in various mouse models.
Table 1: Efficacy of this compound Monotherapy in a Disseminated Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Administration Schedule | Mean Excised Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control (20% SBECD) | - | Once daily IP for 13-14 days | 1.8 ± 0.3 | - |
| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 13-14 days | 0.9 ± 0.2 | 50 |
| Racemic TRX-E-002 | 100 mg/kg | Once daily IP for 13-14 days | 0.5 ± 0.1 | 72 |
*p < 0.05 compared to vehicle control. Data extracted from Pearce et al., 2016.[4]
Table 2: Efficacy of this compound as Maintenance Therapy in a Recurrent Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Administration Schedule | Terminal Tumor Burden Reduction (%) |
| Vehicle Control (20% SBECD) | - | Once daily IP for 4 weeks | - |
| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 4 weeks | 77* |
| Paclitaxel | 12 mg/kg | Twice weekly IP | Less effective than this compound |
*p < 0.05 compared to vehicle control. Data extracted from Pearce et al., 2016.[4]
Table 3: Efficacy of this compound in Combination with Cisplatin in a Disseminated Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Administration Schedule | Outcome |
| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 16 days | Significant inhibition of tumor growth |
| Cisplatin | 5 mg/kg | Once weekly IP for 16 days | Significant inhibition of tumor growth |
| This compound + Cisplatin | 100 mg/kg (this compound) + 5 mg/kg (Cisplatin) | Once daily (this compound) and once weekly (Cisplatin) IP for 16 days | Significant inhibition of tumor growth |
Data extracted from Pearce et al., 2016.[4]
Table 4: Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Dosage | Administration Schedule | Outcome |
| Vehicle Control (20% SBECD) | - | Once daily IP | - |
| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP | Significant reduction in terminal pancreatic tumor burden |
Data extracted from Pearce et al., 2016.[4]
Experimental Protocols
This section provides a detailed methodology for the intraperitoneal administration of this compound in mouse models, synthesized from preclinical studies.
Materials
-
This compound (TRX-E-002-1)
-
Sulfobutylether-β-cyclodextrin (SBECD, e.g., Dexolve™)
-
Sterile 0.9% saline
-
Appropriate mouse strain for the cancer model (e.g., NOD-SCID mice for pancreatic cancer models, ARC(S) Swiss mice for toxicology studies)[4]
-
Human cancer cell lines (e.g., OCSC2 for ovarian cancer, Panc-1 for pancreatic cancer)[4]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
-
Anesthetic agent (if required for tumor cell inoculation)
-
Personal Protective Equipment (PPE)
Preparation of this compound Formulation
This compound is formulated in 20% (w/v) SBECD in sterile saline for intraperitoneal administration.[4]
-
Prepare a 20% (w/v) solution of SBECD in sterile 0.9% saline.
-
Dissolve the required amount of this compound (TRX-E-002-1) in the 20% SBECD solution to achieve the desired final concentration for dosing (e.g., for a 100 mg/kg dose in a 20g mouse, the injection volume is typically 0.1-0.2 mL).
-
Ensure the solution is clear and free of particulates before administration.
Animal Models and Tumor Inoculation
-
Disseminated Ovarian Cancer Model: Inoculate female mice with a human ovarian cancer cell line (e.g., OCSC2) intraperitoneally.[4]
-
Recurrent Ovarian Cancer Model: Inoculate mice with a drug-resistant ovarian cancer cell line. Initial treatment with a standard chemotherapeutic agent (e.g., paclitaxel) can be administered to establish a recurrent disease model.[4]
-
Orthotopic Pancreatic Cancer Model: Implant human pancreatic tumor cells (e.g., Panc-1) orthotopically into the pancreas of female NOD-SCID mice.[4]
Intraperitoneal Administration Protocol
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint or a commercial restraint device can be used.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection Procedure:
-
Tilt the mouse slightly with the head downwards.
-
Insert a sterile needle (27-30 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the prepared this compound formulation.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Dosing Schedule:
-
Monotherapy and Combination Therapy: Administer this compound once daily via intraperitoneal injection.[4]
-
Maintenance Therapy: A once-daily administration for a defined period (e.g., 4 weeks) has been shown to be effective.[4]
-
The typical effective dose in preclinical mouse models is 100 mg/kg.[4][6]
-
Efficacy Assessment
-
Tumor Burden: At the end of the study, euthanize the animals and carefully excise and weigh the tumors.[4] For orthotopic models, the primary tumor should be excised and weighed.
-
Survival Studies: Monitor animals for signs of toxicity and record survival data.
-
Biomarker Analysis: Tumor and tissue samples can be collected for pharmacodynamic studies, such as assessing the phosphorylation of c-Jun.[4]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Intraperitoneal Administration of this compound
Caption: Workflow for IP administration of this compound.
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results [mdpi.com]
- 4. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cantrixil's Activity Against Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques and experimental protocols to assess the efficacy of Cantrixil (TRX-E-002-1) against cancer stem cells (CSCs), with a particular focus on ovarian cancer. The protocols are based on preclinical and clinical findings and are intended to guide researchers in the evaluation of this compound's anti-CSC activity.
Introduction
This compound is a novel third-generation benzopyran molecule that has demonstrated potent cytotoxic activity against chemoresistant ovarian cancer stem cells.[1] Preclinical evidence suggests that this compound can eliminate both bulk ovarian cancer cells and the CSCs that are thought to be responsible for tumor recurrence and chemoresistance.[2] The mechanism of action involves the induction of c-Jun-dependent apoptosis through the activation of the JNK signaling pathway.[1] Clinical studies have established a maximum tolerated dose (MTD) for intraperitoneal administration and have shown promising anti-tumor activity.[3][4] These notes provide detailed methodologies for key experiments to evaluate the anti-CSC effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound Against Ovarian Cancer Stem Cells
| Assay Type | Cell Population | This compound Concentration | Result | Reference |
| Cytotoxicity Assay | Pure clones of CD44+/MyD88+ EOC stem cells | IC50 of 136 nM | Potent induction of cell death | |
| CSC Recovery Assay | Ovarian CSCs | 2.45 µM (short exposure) | Optimal to prevent CSC recovery |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Models
| Animal Model | Treatment Group | Dosing Regimen | Outcome | p-value | Reference |
| Cisplatin-resistant i.p. xenograft | This compound monotherapy | Not specified | Significantly decreased i.p. tumor burden vs. vehicle | p = 0.0001 | |
| Cisplatin-resistant i.p. xenograft | This compound + Cisplatin (B142131) | Not specified | Significantly decreased tumor burden vs. cisplatin alone | p = 0.002 | |
| Recurrent EOC model | This compound maintenance post-paclitaxel | Not specified | Significantly decreased metastatic tumor burden vs. paclitaxel (B517696) maintenance | p = 0.002 |
Table 3: Phase I Clinical Trial Data for this compound (NCT02903771)
| Parameter | Value | Details | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg | Intraperitoneal (IP) administration | |
| Monotherapy Response (evaluable patients) | 56% Stable Disease | After two cycles of this compound | |
| Combination Therapy (with IV chemotherapy) | 19% Objective Response Rate, 56% Disease Control Rate | In efficacy-evaluable population |
Experimental Protocols
Tumorsphere Formation Assay
This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheres in non-adherent culture conditions.
Objective: To determine the effect of this compound on the tumorsphere formation efficiency (TFE) of ovarian cancer stem cells.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) or patient-derived CSCs
-
This compound (TRX-E-002-1)
-
DMEM/F12 medium, serum-free
-
B-27 supplement
-
EGF (20 ng/mL)
-
bFGF (10 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Ultra-low attachment plates (6-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture ovarian cancer cells in standard 2D culture flasks.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free DMEM/F12 to create a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
-
Plating:
-
Plate cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing tumorsphere medium (DMEM/F12, B-27, EGF, bFGF, Heparin, Penicillin-Streptomycin).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the wells at various concentrations (e.g., 0.1 µM, 1 µM, 2.45 µM, 5 µM, 10 µM) at the time of plating. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor sphere formation every 2-3 days.
-
-
Quantification:
-
After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula:
-
TFE (%) = (Number of tumorspheres / Number of cells seeded) x 100
-
-
Workflow Diagram:
Flow Cytometry for Cancer Stem Cell Markers
This protocol describes the use of flow cytometry to identify and quantify the population of CD44+/MyD88+ ovarian cancer stem cells following treatment with this compound.
Objective: To assess the effect of this compound on the percentage of CD44+/MyD88+ cells in an ovarian cancer cell population.
Materials:
-
Ovarian cancer cells treated with this compound or vehicle control
-
PBS
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD44 (e.g., FITC or PE conjugated)
-
Anti-human MyD88 (e.g., APC conjugated)
-
-
Isotype control antibodies
-
Fixation/Permeabilization solution (for intracellular MyD88 staining)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat ovarian cancer cells with this compound at desired concentrations for a specified time (e.g., 24-72 hours).
-
Harvest cells, wash with PBS, and prepare a single-cell suspension.
-
Count cells and adjust the concentration to 1x10^6 cells/mL in FACS buffer.
-
-
Surface Staining (CD44):
-
Aliquot 100 µL of cell suspension (1x10^5 cells) into FACS tubes.
-
Add the anti-CD44 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer by centrifugation (300 x g for 5 minutes).
-
-
Intracellular Staining (MyD88):
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit.
-
Add the anti-MyD88 antibody at the recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on the live cell population and then determine the percentage of CD44+ and MyD88+ cells.
-
Workflow Diagram:
In Vivo Tumorigenicity Assay
This assay evaluates the ability of this compound to inhibit tumor initiation and growth from cancer stem cells in an in vivo setting.
Objective: To assess the in vivo efficacy of this compound on the tumorigenicity of ovarian cancer stem cells.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Ovarian cancer stem cells (e.g., sorted CD44+/MyD88+ cells or tumorspheres)
-
Matrigel
-
This compound (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Cell Preparation and Injection:
-
Resuspend a defined number of ovarian CSCs (e.g., 1x10^4 to 1x10^6) in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously or intraperitoneally inject the cell suspension into the mice.
-
-
This compound Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., based on the MTD of 5 mg/kg).
-
Administer vehicle control to the control group.
-
-
Tumor Monitoring:
-
Monitor mice for tumor development.
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width^2).
-
If using bioluminescence, perform imaging at regular intervals to monitor tumor burden.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Compare tumor growth rates and final tumor sizes between the this compound-treated and control groups.
-
Workflow Diagram:
Signaling Pathway
This compound-Induced c-Jun Dependent Apoptosis
This compound's mechanism of action in cancer stem cells involves the activation of the JNK (c-Jun N-terminal kinase) signaling pathway. This leads to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic proteins, ultimately leading to caspase-mediated apoptosis and cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Cantrixil (TRX-E-002-1) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is a promising second-generation super-benzopyran compound with potent pan anti-cancer activity.[1][2] A significant hurdle in the preclinical development of this compound is its poor aqueous solubility, a common challenge for many new chemical entities. This document provides detailed application notes and protocols for the development of a stable formulation of this compound suitable for in vivo studies, particularly for intravenous (IV) and intraperitoneal (IP) administration in animal models. The primary strategy detailed here involves the use of a solubilizing agent, specifically sulfobutylether β-cyclodextrin (SBE-β-CD), which has been successfully used in clinical formulations of this compound.[2]
Physicochemical Properties of this compound (TRX-E-002-1)
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₆ | [1] |
| Molecular Weight | 408.45 g/mol | [1] |
| Appearance | Powder | |
| Intrinsic Aqueous Solubility | Poor | |
| Chemical Class | Super-benzopyran, Flavonoid | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Formulation Strategy: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble drugs, thereby increasing their apparent solubility and stability. For this compound, sulfobutylether β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386) with improved safety and solubilizing properties, is the excipient of choice.
Signaling Pathway of this compound
The mechanism of action of this compound involves the phosphorylation of c-Jun, which in turn leads to caspase-mediated apoptosis in cancer cells.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Materials and Equipment
-
This compound (TRX-E-002-1) powder
-
Sulfobutylether β-cyclodextrin (SBE-β-CD, e.g., Dexolve™)
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free glassware (vials, beakers)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Lyophilizer (optional, for long-term storage preparation)
Preparation of SBE-β-CD Vehicle
-
Weigh the required amount of SBE-β-CD. A common concentration for solubilizing hydrophobic drugs is between 10% and 40% (w/v).
-
In a sterile beaker, add the SBE-β-CD to the required volume of Sterile Water for Injection.
-
Stir the solution using a magnetic stirrer until the SBE-β-CD is completely dissolved. This may take 15-30 minutes. The solution should be clear and colorless.
-
Measure the pH of the vehicle and adjust if necessary, although for SBE-β-CD in WFI, the pH is typically close to neutral and may not require adjustment.
-
Sterile-filter the SBE-β-CD solution through a 0.22 µm filter into a sterile container.
Formulation of this compound with SBE-β-CD
-
Determine the Target Concentration: Based on the desired dose for in vivo studies and the dosing volume, calculate the target concentration of this compound in the formulation.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Solubilization:
-
Add the weighed this compound powder to the pre-prepared sterile SBE-β-CD vehicle.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the mixture on a magnetic stirrer and stir at room temperature, protected from light, until the this compound is completely dissolved. This may take several hours. Visual inspection for any undissolved particles is crucial.
-
-
Sterile Filtration: Once the this compound is fully dissolved, sterile-filter the final formulation through a fresh 0.22 µm filter into a sterile, pyrogen-free vial. This step is critical for ensuring the sterility of the final product for in vivo administration.
-
Storage: Store the final formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined empirically. For longer-term storage, lyophilization of the this compound-SBE-β-CD complex can be considered.
Experimental Workflow for Formulation Development
Caption: Workflow for preparing a stable this compound formulation.
Characterization and Stability Assessment
It is essential to characterize the final formulation to ensure its quality and stability.
Solubility Determination
The solubility of this compound in various concentrations of SBE-β-CD should be determined to select the optimal vehicle concentration.
| SBE-β-CD Concentration (% w/v) | Achieved this compound Solubility (µg/mL) | Visual Appearance |
| 0 (Water) | < 1 | Suspension |
| 10% | Data to be determined experimentally | Clear Solution |
| 20% | Data to be determined experimentally | Clear Solution |
| 30% | Data to be determined experimentally | Clear Solution |
| 40% | Data to be determined experimentally | Clear Solution |
Stability Study Protocol
A short-term stability study is recommended to ensure the formulation remains stable throughout the duration of the in vivo experiment.
-
Prepare a batch of the this compound formulation.
-
Divide the batch into aliquots and store them under different conditions (e.g., 2-8°C and room temperature), protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the aliquots for:
-
Visual Appearance: Check for any precipitation or color change.
-
pH: Measure the pH of the formulation.
-
Purity and Concentration: Use a validated HPLC method to determine the concentration of this compound and detect any degradation products.
-
| Time Point (hours) | Storage Condition | Visual Appearance | pH | This compound Concentration (% of initial) |
| 0 | - | Clear, colorless | Initial pH | 100% |
| 24 | 2-8°C | No change | pH value | % value |
| 24 | Room Temp | No change | pH value | % value |
| 48 | 2-8°C | No change | pH value | % value |
| 48 | Room Temp | No change | pH value | % value |
| 72 | 2-8°C | No change | pH value | % value |
| 72 | Room Temp | No change | pH value | % value |
Conclusion
The use of sulfobutylether β-cyclodextrin provides a robust and scalable method for formulating the poorly water-soluble drug this compound for in vivo research. This approach enhances the solubility and stability of the compound, enabling accurate and reproducible dosing in preclinical models. Adherence to the detailed protocols for preparation, characterization, and stability testing is crucial for ensuring the quality and reliability of the formulation for in vivo studies.
References
Application Notes and Protocols for Evaluating Apoptosis Induction by Cantrixil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is a novel third-generation benzopyran molecule that has demonstrated potent cytotoxic activity against a range of human cancer cells, including chemo-resistant ovarian cancer stem cells.[1][2] A key mechanism of action for this compound is the induction of caspase-mediated apoptosis.[1][2] These application notes provide detailed methodologies for evaluating the apoptotic effects of this compound in cancer cell lines, enabling researchers to robustly assess its therapeutic potential.
Mechanism of Action: this compound-Induced Apoptosis
This compound's induction of apoptosis is centrally mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] While the precise upstream activators of JNK in response to this compound are still under investigation, it is understood that the process leads to the phosphorylation of the transcription factor c-Jun. This phosphorylation event is a critical step, as the inhibition of c-Jun phosphorylation has been shown to block the anti-tumor activity of this compound. Activated, phosphorylated c-Jun, as part of the AP-1 transcription factor complex, then modulates the expression of downstream target genes that regulate apoptosis. This ultimately culminates in the activation of the caspase cascade, leading to programmed cell death.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (TRX-E-002-1) in various human cancer cell lines after a 72-hour incubation period. This data is crucial for determining the appropriate concentration range for in vitro apoptosis assays.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian | 0.057 ± 0.027 |
| OVCAR-5 | Ovarian | 0.052 ± 0.015 |
| IGROV-1 | Ovarian | 0.024 ± 0.005 |
| A2780 | Ovarian | 0.027 ± 0.009 |
| SKOV-3 | Ovarian | 0.052 ± 0.013 |
| OCSC2 | Ovarian Cancer Stem Cell | Potent Activity |
| DU145 | Prostate | 0.041 ± 0.014 |
| PC3 | Prostate | 0.096 ± 0.077 |
| C4-2B | Prostate | 0.014 ± 0.009 |
| A549 | Lung | 0.058 |
| Panc-1 | Pancreatic | 0.467 ± 0.378 |
| ASPC1 | Pancreatic | 0.227 ± 0.055 |
| HT-29 | Colorectal | 1.765 ± 1.385 |
| LOVO | Colorectal | 0.084 |
| A172 | Glioblastoma | 0.051 ± 0.002 |
| U87MG | Glioblastoma | 0.205 |
Experimental Protocols
The following protocols provide a framework for assessing this compound-induced apoptosis. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (TRX-E-002-1)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound (TRX-E-002-1)
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound (TRX-E-002-1)
-
Cancer cell line of interest (grown on coverslips or in chamber slides)
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in previous protocols. Include a positive control (e.g., pre-treatment with DNase I) and a negative control (no TdT enzyme).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells and incubate with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate visualization reagent (e.g., streptavidin-HRP or an anti-BrdU antibody).
-
Counterstain with a nuclear stain like DAPI or Hoechst.
-
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.
Data Interpretation: A significant increase in the number of TUNEL-positive cells in this compound-treated samples compared to controls indicates apoptosis.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique allows for the analysis of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound (TRX-E-002-1)
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Data Interpretation:
-
Increased p-c-Jun/c-Jun ratio: Indicates activation of the c-Jun pathway.
-
Increased Bax/Bcl-2 ratio: Suggests a shift towards a pro-apoptotic state.
-
Increased cleaved Caspase-3 and cleaved PARP: Confirms the execution phase of apoptosis.
References
Application Notes and Protocols: Cantrixil in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, and its application in combination with standard chemotherapy for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. The information is based on preclinical studies and a Phase I clinical trial (NCT02903771).[1][2][3][4][5][6][7][8][9]
This compound is under development for its potential to target and eliminate both cancer cells and cancer stem cells, the latter of which are thought to be responsible for tumor recurrence and chemoresistance.[10][11][12] It is being investigated as an intraperitoneal (IP) therapy.[1][6][13]
Mechanism of Action
While the precise molecular target of this compound is yet to be fully confirmed, preclinical studies suggest it induces apoptotic cell death through both caspase-dependent and caspase-independent pathways.[1][14][15] The proposed mechanism may involve the tumor-associated NADH oxidase (ENOX2) and disruption of transmembrane electron transport, leading to increased oxidative stress and mitochondrial depolarization.[1][14][16] Studies have shown that this compound upregulates pro-apoptotic factors and increases the phosphorylation of c-Jun, indicating activation of the JNK pathway.[1][12][13] A key feature of this compound is its potent cytotoxicity against chemoresistant ovarian cancer stem cells (CSCs).[1][10][11][12]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound leading to cancer cell apoptosis.
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potential of this compound as both a monotherapy and in combination with standard chemotherapeutic agents.
In Vitro Studies
This compound has shown potent cytotoxic activity against human cancer cells, including CD44+/MyD88+ ovarian cancer stem cells.[13][17] One study reported an IC50 of 136 nM in EOC stem cell clones.[12]
In Vivo Studies
In a murine model of disseminated ovarian cancer, intraperitoneal (IP) this compound monotherapy significantly reduced carcinomatosis.[1] When combined with cisplatin (B142131), this compound attenuated tumor kinetics and delayed tumor recurrence following paclitaxel (B517696) therapy.[1][13] In a cisplatin-resistant animal model, the combination of this compound and cisplatin significantly decreased tumor burden compared to cisplatin alone.[12] Furthermore, as a maintenance therapy post-paclitaxel, this compound prevented recurrent disease and significantly decreased metastatic tumor burden.[12]
Preclinical Efficacy Data Summary
| Model System | Treatment | Outcome | Reference |
| Cisplatin-resistant ovarian cancer xenograft | This compound monotherapy | Significantly decreased i.p. tumor burden (p=0.0001) | [12] |
| Cisplatin-resistant ovarian cancer xenograft | This compound + Cisplatin | Significantly decreased tumor burden vs. cisplatin alone (p=0.002) | [12] |
| Recurrent EOC model | This compound maintenance post-paclitaxel | Prevented recurrent disease; decreased metastatic tumor burden vs. paclitaxel maintenance (p=0.002) | [12] |
| Disseminated ovarian cancer model | This compound + Cisplatin | Decreased tumor growth to a greater extent than monotherapy | [13] |
Clinical Data: Phase I Study (NCT02903771)
A Phase I, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, and anti-tumor activity of IP this compound in patients with persistent or recurrent ovarian, fallopian tube, or primary peritoneal cancer who had completed at least two prior chemotherapy regimens.[2][4][6]
Study Design
The study consisted of two parts: Part A (dose escalation) and Part B (dose expansion).[1][2][4][6]
-
Cycles 1-2: Patients received weekly IP this compound as monotherapy in 3-week cycles.[1][2][4][6]
-
Cycles 3-8: Patients continued with the same weekly dose of IP this compound in combination with a standard intravenous (IV) chemotherapy regimen selected by the treating physician.[1][2][4][6] Chemotherapy was administered 24 hours after this compound.[1][6]
Experimental Workflow: Phase I Clinical Trial
Caption: Workflow of the Phase I clinical trial of this compound (NCT02903771).
Safety and Tolerability
The Maximum Tolerated Dose (MTD) for IP this compound was established at 5 mg/kg .[1][3][6][18] The primary dose-limiting toxicity was ileus.[1][2][4][6] Most treatment-related adverse events were gastrointestinal, including abdominal pain, nausea, and vomiting.[1][14][18]
Clinical Efficacy
Efficacy was evaluated in 16 patients who received at least one cycle of this compound and had at least one post-baseline tumor assessment.[1][2][3]
| Treatment Phase | Best Overall Response | Number of Patients | Percentage |
| Monotherapy | Stable Disease (SD) | 9 | 56% |
| Combination Therapy | Complete Response (CR) | 1 | 6.25% |
| Partial Response (PR) | 2 | 12.5% | |
| Stable Disease (SD) | 6 | 37.5% | |
| Progressive Disease (PD) | 7 | 43.75% |
| Metric | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 19% | - | [1][2][3][18] |
| Disease Control Rate (DCR) | 56% | - | [1][2] |
| Median Progression-Free Survival (PFS) | 13.1 weeks | 5.56, ∞ | [1][2] |
Protocols
The following are generalized protocols based on the methodologies described in the cited literature. For detailed, step-by-step instructions, referring to specific institutional SOPs and primary publications is recommended.
Protocol 4.1: In Vivo Murine Xenograft Model for Ovarian Cancer
Objective: To evaluate the efficacy of this compound alone and in combination with standard chemotherapy in a disseminated ovarian cancer mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cisplatin-resistant human ovarian cancer cell line
-
This compound (TRX-E-002-1) formulated for IP administration
-
Standard chemotherapy agent (e.g., Cisplatin, Paclitaxel)
-
Vehicle control
-
Cell culture reagents
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Methodology:
-
Cell Culture: Culture the human ovarian cancer cell line according to standard protocols.
-
Tumor Inoculation: Inoculate mice with cancer cells via intraperitoneal injection to establish a disseminated disease model.
-
Treatment Groups: Randomize mice into treatment cohorts (e.g., Vehicle Control, this compound monotherapy, Chemotherapy monotherapy, this compound + Chemotherapy combination).
-
Drug Administration:
-
Administer this compound via IP injection at the predetermined dose and schedule (e.g., 100 mg/kg daily).[13]
-
Administer standard chemotherapy (e.g., Cisplatin 5 mg/kg weekly) via the appropriate route (e.g., IP or IV).[13]
-
For combination therapy, establish the sequence of administration (e.g., concurrent or sequential).
-
-
Monitoring: Monitor tumor burden regularly using methods such as bioluminescence imaging or by tracking ascites formation and body weight.
-
Endpoint Analysis: At the study endpoint, sacrifice the animals and collect tumors and relevant tissues for analysis (e.g., histology, biomarker assessment). Analyze data for statistical significance in tumor growth inhibition and survival.
Protocol 4.2: Clinical Administration of this compound with Chemotherapy
Objective: To safely administer IP this compound in combination with standard IV chemotherapy to patients with recurrent ovarian cancer.
Patient Population: Patients with recurrent/persistent epithelial ovarian, primary peritoneal, or fallopian tube cancer who have received at least two prior chemotherapy regimens.[2][4]
Materials:
-
This compound (TRX-E-002-1) for injection
-
Standard IV chemotherapy agents (e.g., paclitaxel, carboplatin) [see note below]
-
Implanted intraperitoneal (IP) port
-
Infusion equipment
Administration Protocol (based on NCT02903771):
-
Monotherapy Phase (Cycles 1-2):
-
Combination Therapy Phase (Cycles 3-8):
-
Monitoring: Conduct weekly assessments, including physical examination, vital signs, performance status, and safety laboratory tests.[6] Monitor tumor markers such as CA-125.[1][6] Perform radiological tumor assessments at baseline and regular intervals (e.g., every 6-8 weeks).[6]
Note on Chemotherapy Selection: The choice of standard chemotherapy is at the discretion of the treating physician from a pre-specified list of approved regimens for recurrent ovarian cancer.[1][6] Paclitaxel is an allowable agent.[5]
Logical Relationships and Considerations
The application of this compound in combination therapy is based on a clear scientific rationale.
Caption: Rationale for combining this compound with standard chemotherapy.
The central hypothesis is that standard chemotherapy effectively debulks the tumor by killing rapidly dividing, chemosensitive cancer cells, while this compound targets the chemoresistant cancer stem cell population responsible for relapse.[1][10] Preclinical data suggests this compound may also sensitize cancer cells to standard chemotherapy, providing a synergistic effect.[1][12] The clinical protocol of administering this compound prior to chemotherapy is designed to first target the CSCs and potentially enhance the efficacy of the subsequent standard treatment.
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound in Patients With Ovarian Cancer, Fallopian Tube Cancer or Primary Peritoneal Cancer. [clin.larvol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top-line Final Data from this compound Phase I Study Confirms Prior Positive Efficacy and Safety Signals - BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kaziatherapeutics.com [kaziatherapeutics.com]
- 15. researchgate.net [researchgate.net]
- 16. vivesto.com [vivesto.com]
- 17. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajmc.com [ajmc.com]
Application Notes and Protocols for a Preclinical Efficacy Study of Cantrixil in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is a novel third-generation benzopyran molecule designed for intraperitoneal (IP) administration to treat ovarian cancer.[1][2] Preclinical and early clinical studies suggest that this compound targets and eradicates chemo-resistant ovarian cancer stem cells (CSCs), a subpopulation of cells believed to be responsible for tumor recurrence and chemoresistance.[3][4][5] The proposed mechanism of action involves the induction of caspase-mediated apoptosis through the phosphorylation of c-Jun. This document provides a detailed experimental design and protocols for a comprehensive preclinical efficacy study of this compound in both chemosensitive and chemoresistant models of ovarian cancer.
Signaling Pathway of this compound-Induced Apoptosis
The proposed mechanism of this compound involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic proteins, ultimately resulting in caspase activation and programmed cell death.
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
Experimental Design Workflow
This preclinical study is designed to evaluate the efficacy of this compound as a monotherapy and in combination with standard-of-care chemotherapy (cisplatin) in both chemosensitive and chemoresistant ovarian cancer models. The workflow will encompass in vitro characterization followed by in vivo efficacy studies.
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
In Vitro Efficacy Studies
Cell Lines and Culture
-
Parental Cell Lines:
-
A2780 (human ovarian carcinoma, cisplatin-sensitive)
-
SKOV3 (human ovarian adenocarcinoma)
-
-
Chemoresistant Cell Lines:
-
A2780/cis (cisplatin-resistant)
-
SKOV3/TAX (paclitaxel-resistant)
-
Protocol for generating chemoresistant lines is provided in Appendix A.
-
-
Culture Conditions: Cells will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For resistant cell lines, the respective drug (cisplatin or paclitaxel) will be added to the culture medium at a maintenance concentration every 2-3 passages to retain the resistant phenotype.
Protocols
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or cisplatin (for A2780 and A2780/cis).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
Seed 1 x 10^6 cells in a 6-well plate and allow to adhere overnight.
-
Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Seed 2 x 10^6 cells in a 10 cm dish and allow to adhere overnight.
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system. β-actin will be used as a loading control.
-
Treat ovarian cancer cell lines and their chemoresistant counterparts with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest and wash cells with FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorescently conjugated antibodies against CD44 and MyD88 for 30 minutes on ice in the dark.
-
Wash cells and resuspend in FACS buffer.
-
Analyze the percentage of CD44+/MyD88+ cells using a flow cytometer.
Expected In Vitro Data Summary
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | % Apoptosis (this compound) | p-c-Jun/c-Jun Ratio (this compound) | % CD44+/MyD88+ Cells (Baseline) | % CD44+/MyD88+ Cells (Post-Cantrixil) |
| A2780 | ||||||
| A2780/cis | ||||||
| SKOV3 | ||||||
| SKOV3/TAX |
In Vivo Efficacy Studies
Animal Models
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Models:
-
Disseminated Intraperitoneal Model: Inject 5 x 10^6 A2780-luc or SKOV3-luc cells in 200 µL of sterile PBS into the peritoneal cavity.
-
Orthotopic Model: Surgically inject 1 x 10^6 A2780-luc or SKOV3-luc cells in 10 µL of a 1:1 mixture of PBS and Matrigel into the ovarian bursa.
-
Chemoresistant Models: Utilize A2780/cis-luc and SKOV3/TAX-luc cells in both disseminated and orthotopic models.
-
Recurrent/Maintenance Model: Establish tumors using SKOV3-luc cells. Treat with paclitaxel (B517696) (10 mg/kg, IP, twice weekly for 2 weeks) to induce tumor regression and subsequent recurrence. Once tumors recur (detected by bioluminescence), initiate maintenance therapy.
-
Treatment Groups (n=10 mice per group)
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | IP | Daily |
| 2 | This compound | 100 mg/kg | IP | Daily |
| 3 | Cisplatin | 5 mg/kg | IP | Weekly |
| 4 | This compound + Cisplatin | As above | IP | As above |
| 5 (Maint.) | Vehicle Control | - | IP | Daily |
| 6 (Maint.) | This compound | 100 mg/kg | IP | Daily |
Note: Dosing is based on previously reported preclinical studies. Combination therapy will involve administration of this compound daily and cisplatin once weekly.
Efficacy Endpoints
-
Primary Endpoint:
-
Tumor Burden: Monitor weekly via bioluminescent imaging (BLI) after IP injection of D-luciferin. Quantify total photon flux.
-
-
Secondary Endpoints:
-
Overall Survival: Monitor mice daily and record survival. Euthanize mice when they meet pre-defined endpoint criteria (e.g., >20% weight loss, tumor burden exceeding 10% of body weight, signs of distress).
-
Ascites Volume: Measure the volume of ascitic fluid at the time of necropsy.
-
Body Weight: Measure twice weekly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh all visible tumor nodules.
-
In Vivo Data Summary Tables
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Burden (Photon Flux) at Day X | % TGI |
|---|---|---|
| Vehicle | - | |
| This compound | ||
| Cisplatin |
| This compound + Cisplatin | | |
Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
|---|---|---|
| Vehicle | - | |
| This compound | ||
| Cisplatin |
| This compound + Cisplatin | | |
Maintenance Therapy
| Treatment Group | Mean Tumor Burden at Recurrence | Mean Tumor Burden at End of Study | Median Survival from Start of Maintenance |
|---|---|---|---|
| Vehicle |
| This compound | | | |
Statistical Analysis
All quantitative data will be presented as mean ± standard deviation (SD). Statistical significance between groups will be determined using appropriate tests, such as Student's t-test for two-group comparisons and one-way ANOVA with post-hoc tests for multiple group comparisons. Survival data will be analyzed using the Kaplan-Meier method and the log-rank test. A p-value of < 0.05 will be considered statistically significant.
Appendix A: Protocol for Generation of Chemoresistant Ovarian Cancer Cell Lines
This protocol describes the generation of cisplatin- and paclitaxel-resistant cell lines by continuous exposure to escalating drug concentrations.
Caption: Workflow for generating chemoresistant ovarian cancer cell lines.
-
Initial Exposure: Begin by exposing the parental cell line (e.g., A2780 or SKOV3) to a low concentration of the chemotherapeutic agent (cisplatin or paclitaxel), typically around the IC10-IC20, for a continuous period.
-
Culture and Recovery: Maintain the cells in the drug-containing medium. Initially, significant cell death will occur. The surviving cells are allowed to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing stably at the current drug concentration, subculture them and increase the drug concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of culture, recovery, and dose escalation. This process may take several months.
-
Resistance Confirmation: Periodically, perform an MTT assay to determine the IC50 of the cultured cells compared to the parental line. A 5- to 10-fold increase in the IC50 value is generally considered indicative of a resistant cell line.
-
Maintenance: Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a constant, sub-lethal concentration of the drug to preserve the resistant phenotype.
References
- 1. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibition of Tumor Sphere Formation by Cantrixil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tumor sphere formation assays to evaluate the efficacy of Cantrixil, a novel benzopyran molecule, in targeting and inhibiting cancer stem cells (CSCs). The protocols outlined below are designed to be adaptable for various cancer cell lines known to form spheroids, with a particular focus on ovarian cancer, a primary target for this compound therapy.[1][2]
Introduction to this compound and Tumor Spheres
This compound (TRX-E-002-1) is a promising anti-cancer agent that has demonstrated potent cytotoxicity against chemoresistant ovarian cancer stem cells.[2] CSCs are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, metastasis, and recurrence.[1] A key characteristic of CSCs is their ability to self-renew and differentiate, a property that can be modeled in vitro through the formation of three-dimensional, non-adherent cell clusters known as tumor spheres or spheroids. The tumor sphere formation assay is therefore a critical tool for assessing the activity of compounds like this compound that are designed to eradicate this resilient cancer cell population.[3][4]
Preclinical studies have shown that this compound can induce apoptosis in ovarian cancer stem cells, suggesting its potential to overcome chemoresistance and improve long-term survival outcomes.[2][5] The mechanism of action, while not fully elucidated, is known to involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent caspase activation, leading to programmed cell death.[5][6]
Data Presentation: Efficacy of this compound on Tumor Sphere Formation
The following tables summarize representative quantitative data on the inhibitory effects of this compound on tumor sphere formation. This data is illustrative and may vary depending on the cell line and specific experimental conditions.
Table 1: Inhibition of Tumor Sphere Formation Efficiency (TFE) by this compound
| Cell Line (Ovarian Cancer) | This compound Concentration (nM) | Tumor Sphere Formation Efficiency (%) | % Inhibition |
| OVCAR-3 | 0 (Vehicle Control) | 15.2 ± 1.8 | 0 |
| 50 | 9.8 ± 1.2 | 35.5 | |
| 100 | 5.1 ± 0.9 | 66.4 | |
| 250 | 1.9 ± 0.5 | 87.5 | |
| SKOV-3 | 0 (Vehicle Control) | 12.5 ± 1.5 | 0 |
| 50 | 8.2 ± 1.1 | 34.4 | |
| 100 | 4.3 ± 0.7 | 65.6 | |
| 250 | 1.5 ± 0.4 | 88.0 |
Table 2: Effect of this compound on Tumor Sphere Diameter
| Cell Line (Ovarian Cancer) | This compound Concentration (nM) | Average Tumor Sphere Diameter (µm) | % Reduction in Diameter |
| OVCAR-3 | 0 (Vehicle Control) | 250 ± 25 | 0 |
| 50 | 180 ± 20 | 28 | |
| 100 | 110 ± 15 | 56 | |
| 250 | 60 ± 10 | 76 | |
| SKOV-3 | 0 (Vehicle Control) | 220 ± 22 | 0 |
| 50 | 165 ± 18 | 25 | |
| 100 | 95 ± 12 | 56.8 | |
| 250 | 50 ± 8 | 77.3 |
Experimental Protocols
Protocol 1: Primary Tumor Sphere Formation Assay
This assay is used to determine the effect of this compound on the ability of single cancer cells to form new tumor spheres.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, SKOV-3)
-
Complete cell culture medium (e.g., DMEM/F12, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free sphere medium: Complete medium supplemented with B27 supplement, 20 ng/mL EGF, and 20 ng/mL bFGF[3]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells in standard T-75 flasks until they reach 70-80% confluency.[7]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[8]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of serum-free sphere medium and perform a viable cell count using a hemocytometer and trypan blue.[3]
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Seeding Cells:
-
Dilute the single-cell suspension in serum-free sphere medium to a final concentration of 1,000 viable cells/mL.
-
In an ultra-low attachment 96-well plate, add 100 µL of the cell suspension to each well (100 cells/well).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free sphere medium at 2X the final desired concentrations.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
For the vehicle control wells, add 100 µL of serum-free sphere medium containing the same concentration of the vehicle used for the this compound dilutions.
-
The final volume in each well will be 200 µL.
-
-
Incubation and Sphere Formation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.[8]
-
Visually inspect the plates for sphere formation every 2-3 days using an inverted microscope.
-
-
Quantification:
-
After the incubation period, count the number of tumor spheres in each well. A sphere is typically defined as a free-floating cluster of cells with a diameter > 50 µm.
-
Calculate the Tumor Sphere Formation Efficiency (TFE) using the following formula:
-
TFE (%) = (Number of spheres per well / Number of cells seeded per well) x 100
-
-
Measure the diameter of the spheres using an imaging software.
-
Plot the TFE and average sphere diameter as a function of this compound concentration.
-
Protocol 2: Secondary (Passage) Tumor Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of CSCs.
Procedure:
-
Primary Sphere Generation:
-
Generate primary tumor spheres as described in Protocol 1, treating with this compound or vehicle control.
-
-
Harvesting and Dissociation of Primary Spheres:
-
After 7-10 days, collect the primary spheres from each treatment group into separate conical tubes.
-
Allow the spheres to settle by gravity for 10 minutes and carefully aspirate the supernatant.
-
Wash the spheres with PBS.
-
Add 1 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to dissociate the spheres into single cells. Pipette gently up and down to aid dissociation.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
-
Reseeding for Secondary Sphere Formation:
-
Resuspend the single cells in fresh serum-free sphere medium.
-
Perform a viable cell count.
-
Seed the cells at a density of 100 cells/well in a new ultra-low attachment 96-well plate. Do not add any further this compound.
-
-
Incubation and Quantification:
-
Incubate the plate for another 7-10 days.
-
Count the number of secondary spheres formed in each well.
-
Calculate the TFE for the secondary spheres. A significant reduction in secondary TFE in the this compound-treated group compared to the control indicates an impairment of self-renewal.
-
Protocol 3: Viability Assay of Tumor Spheres
This protocol measures the cytotoxic effect of this compound on established tumor spheres.
Materials:
-
Pre-formed tumor spheres (generated as in Protocol 1, steps 1-2, without drug treatment for 4-5 days)
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Treatment of Pre-formed Spheres:
-
Once tumor spheres have formed (typically after 4-5 days of culture), prepare serial dilutions of this compound in fresh serum-free sphere medium.
-
Carefully remove 100 µL of old medium from each well and add 100 µL of the this compound dilutions.
-
-
Incubation:
-
Incubate the plate for an additional 48-72 hours.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen 3D cell viability assay. For CellTiter-Glo® 3D, this typically involves adding the reagent directly to the wells, incubating, and then reading the luminescence.[9]
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.
-
Plot the cell viability as a function of this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 2. mdpi.com [mdpi.com]
- 3. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. news-medical.net [news-medical.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 9. corning.com [corning.com]
Application Notes and Protocols for Cantrixil in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantrixil (TRX-E-002-1) is an investigational drug that has shown promise in preclinical models of ovarian cancer. Its proposed mechanism of action involves the targeting of cancer stem cells, which are thought to be responsible for tumor recurrence and chemoresistance.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in patient-derived xenograft (PDX) models of ovarian cancer, a critical tool in translational oncology research. PDX models, established by implanting fresh patient tumor tissue into immunodeficient mice, are recognized for preserving the histological and genetic characteristics of the original tumor, thus offering a more predictive preclinical model.
This compound, a third-generation benzopyran molecule, induces caspase-mediated apoptosis through the modulation of pro-survival and pro-death signaling pathways.[2] A key mechanism identified is the phosphorylation of c-Jun, a component of the AP-1 transcription factor, leading to the activation of the JNK signaling pathway and subsequent apoptosis.[2][3] In vivo studies have demonstrated this compound's activity in models of disseminated and drug-resistant ovarian cancer.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in ovarian cancer models.
| Treatment Group | Dosing Regimen | Tumor Burden Reduction (%) | Study Model | Reference |
| This compound Monotherapy | 100 mg/kg, daily IP | 77 | Recurrent Ovarian Cancer Model | [1] |
| This compound Monotherapy | 100 mg/kg, daily IP | >90 | Primary Ovarian Cancer Model | [4] |
| This compound + Cisplatin | This compound: 100 mg/kg, daily IP; Cisplatin: 5 mg/kg, weekly IP | Significantly greater than monotherapy | Disseminated Ovarian Cancer Model | [2] |
| Clinical Trial Data (Phase I) | Outcome | Value | Patient Population | Reference |
| This compound Monotherapy | Stable Disease Rate | 56% | Recurrent/Persistent Ovarian Cancer | [5][6] |
| This compound + Chemotherapy | Objective Response Rate | 19% | Recurrent/Persistent Ovarian Cancer | [5][6] |
| This compound + Chemotherapy | Median Progression-Free Survival | 13.1 weeks | Recurrent/Persistent Ovarian Cancer | [5][6] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound, leading to apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound efficacy in ovarian cancer PDX models.
Caption: Workflow for this compound evaluation in ovarian cancer PDX models.
Experimental Protocols
Establishment of Ovarian Cancer PDX Models from Patient Ascites
This protocol is adapted from established methods for generating ascites-derived PDX models.
Materials:
-
Patient ascites fluid collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Red Blood Cell Lysis Buffer
-
Sterile centrifuge tubes and pipettes
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Ascites Processing:
-
Centrifuge the collected ascites fluid at 300 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of DMEM.
-
If significant red blood cell contamination is present, treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's protocol.
-
Wash the cells twice with DMEM and resuspend in a final volume of DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional protocols.
-
Inject 1 x 10^6 to 10 x 10^6 viable tumor cells in a volume of 100-200 µL intraperitoneally (IP) into the mouse.
-
Monitor the mice regularly for signs of tumor growth, such as abdominal distension (ascites formation) or palpable tumor masses.
-
-
Passaging:
-
Once tumors are established (e.g., significant ascites develops), euthanize the mouse and sterilely collect the ascitic fluid or solid tumor masses.
-
Process the collected material as described in step 1 to isolate tumor cells for subsequent implantation into new cohorts of mice for model expansion.
-
This compound Administration and Efficacy Evaluation in PDX Models
Materials:
-
Established ovarian cancer PDX models (tumor-bearing mice)
-
This compound (TRX-E-002-1)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBECD) in sterile water for injection
-
Cisplatin (for combination studies)
-
Sterile saline
-
Animal balance
-
Calipers
-
Syringes and needles for IP injection
Procedure:
-
Drug Formulation:
-
Prepare the this compound formulation by dissolving it in 20% SBECD to the desired concentration for a dosing volume of approximately 10 mL/kg.
-
Prepare the vehicle control (20% SBECD) and any combination agents (e.g., Cisplatin in sterile saline) under sterile conditions.
-
-
Study Initiation and Treatment:
-
When tumors in the PDX mice reach a predetermined size (e.g., 100-200 mm³ for solid tumors, or upon detection of ascites), randomize the animals into treatment cohorts (e.g., Vehicle, this compound monotherapy, this compound + Cisplatin).
-
Administer this compound via intraperitoneal (IP) injection at a dose of 100 mg/kg daily.
-
For combination studies, administer Cisplatin at 5 mg/kg IP once weekly.
-
Administer the vehicle control to the control group following the same schedule as the this compound group.
-
-
Tumor Monitoring and Endpoint Analysis:
-
Measure solid tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
For ascites models, monitor body weight and abdominal circumference as indicators of tumor burden.
-
Monitor the overall health and body weight of the animals throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Secondary endpoints may include overall survival, time to tumor progression, and biomarker analysis from collected tumor tissue.
-
Euthanize animals when tumors reach a predetermined maximum size, or if they show signs of significant morbidity, in accordance with institutional guidelines.
-
Intraperitoneal Injection Protocol for Mice
Procedure:
-
Restraint: Securely restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Positioning: Rotate the mouse to a supine position, slightly tilting the head downwards to allow the abdominal organs to shift cranially.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid (urine or blood) is drawn back, then inject the substance.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.
References
- 1. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cantrixil (TRX-E-002-1)
For Research Use Only
Introduction
Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran compound with potent anti-cancer activity. It is the active enantiomer of a racemic mixture and is formulated with sulfobutylether β-cyclodextrin (SBECD) to enhance its solubility and stability[1]. Preclinical and clinical studies have demonstrated its efficacy against a range of cancer cell lines, particularly in ovarian cancer[1][2][3][4]. This compound's mechanism of action involves the induction of caspase-mediated apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the phosphorylation of c-Jun. These notes provide guidelines for the handling, storage, and use of this compound in a research setting.
Compound Information
| Property | Value | Reference |
| Chemical Name | (+)-cis-4-(para-hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan | |
| Molecular Formula | C₂₄H₂₄O₆ | |
| Molecular Weight | 408.44 g/mol | |
| Formulation | Encapsulated in sulfobutylether β-cyclodextrin (SBECD) | |
| CAS Number | 2135511-22-5 | N/A |
Handling and Storage
As a potent cytotoxic agent, this compound should be handled with appropriate safety precautions in a laboratory setting designed for handling hazardous compounds.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, fluid-resistant lab coat is required.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: When handling the powdered form, work in a certified chemical fume hood or a biological safety cabinet.
2.2. Storage Conditions
While specific stability data is not publicly available, based on general guidelines for cytotoxic compounds and cyclodextrin (B1172386) formulations, the following storage conditions are recommended:
| Form | Recommended Storage Temperature | Light Protection |
| Lyophilized Powder | -20°C for long-term storage | Protect from light |
| Reconstituted Solution | 2-8°C for short-term storage (use within 24 hours) | Protect from light |
2.3. Reconstitution
This compound is formulated with SBECD to improve aqueous solubility. Reconstitution should be performed using sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS).
Protocol for Reconstituting this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Aseptically add the desired volume of sterile water or PBS to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution to ensure it is clear and free of particulates.
2.4. Disposal
Dispose of all materials that have come into contact with this compound (e.g., vials, pipette tips, gloves, lab coats) as hazardous chemical waste according to your institution's guidelines for cytotoxic agents.
Experimental Protocols
3.1. In Vitro Cell-Based Assays
This compound has shown potent cytotoxic activity against various cancer cell lines.
Table of In Vitro IC₅₀ Values:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Ovarian Cancer Cells | Ovarian | ≤0.1 | |
| Prostate Cancer Cells | Prostate | ≤0.1 | |
| Lung Cancer Cells | Lung | ≤0.1 | |
| Pancreatic Cancer Cells | Pancreatic | Variable | |
| Colorectal Cancer Cells | Colorectal | Variable | |
| Glioblastoma Cells | Brain | Variable | |
| Ovarian CSCs | Ovarian | 2.45 (for prevention of recovery) |
Protocol for a Standard In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the reconstituted this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of SBECD as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
3.2. In Vivo Animal Studies
This compound has been evaluated in preclinical animal models, primarily through intraperitoneal (IP) administration.
Table of Preclinical In Vivo Dosages:
| Animal Model | Dosing Regimen | Vehicle | Observations | Reference |
| Mice | 100 mg/kg, once daily, IP | 20% SBECD | Significantly reduced tumor burden in a pancreatic cancer model. | N/A |
| Rats | 50 mg/kg, single dose, IP | 20% SBECD | Maximum tolerated dose (MTD) as a single administration. | N/A |
| Dogs | 1, 10, or 30 mg/kg, IP | 20% SBECD | Well-tolerated with no significant cardiovascular effects. | N/A |
Protocol for Intraperitoneal Administration in Mice:
-
Preparation of Dosing Solution: Dilute the reconstituted this compound stock solution in a 20% SBECD vehicle to the final desired concentration. The final injection volume should typically be around 100-200 µL for a mouse.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then slowly inject the dosing solution.
-
Monitoring: Monitor the animals for any adverse reactions post-injection, such as signs of distress or abdominal discomfort.
Workflow for In Vivo Efficacy Study:
References
- 1. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cantrixil Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cantrixil (TRX-E-002-1) in aqueous solutions. This compound, a potent third-generation benzopyran, exhibits poor aqueous solubility, necessitating specific formulation strategies for preclinical and clinical research.[1] This guide offers practical solutions and detailed protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
While the precise intrinsic aqueous solubility of this compound in water is not publicly available in peer-reviewed literature, it is known to be a poorly water-soluble compound. For practical laboratory purposes, a concentration of at least 2.5 mg/mL (approximately 6.12 mM) can be achieved using co-solvents or cyclodextrin-based solutions. It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (approximately 244.83 mM).
Q2: Why does my this compound precipitate out of solution?
Precipitation of this compound from aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Intrinsic Solubility: Attempting to dissolve this compound in purely aqueous buffers like Phosphate Buffered Saline (PBS) at concentrations above its intrinsic solubility limit will lead to precipitation.
-
pH Effects: The solubility of this compound, like many compounds with ionizable groups, can be pH-dependent. Working outside the optimal pH range for solubility can cause the compound to fall out of solution.
-
Solvent Exchange: When diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous buffer, improper mixing or a high final concentration of the organic solvent can cause localized supersaturation and subsequent precipitation.
-
Temperature: Changes in temperature can affect solubility. Cooling a saturated solution may lead to precipitation.
-
Instability: Over time, an initially clear solution may show precipitation due to compound degradation or aggregation.
Q3: What is the recommended method for preparing this compound solutions for in vitro experiments?
For in vitro cellular assays, it is crucial to prepare a clear, homogenous solution. The following two protocols are recommended for achieving a working concentration of at least 2.5 mg/mL:
-
Co-Solvent System: This method utilizes a combination of solvents to maintain this compound's solubility in an aqueous medium.
-
Cyclodextrin (B1172386) Formulation: This is the preferred method for in vivo studies and can also be used for in vitro experiments to enhance solubility and bioavailability. Sulfobutylether β-cyclodextrin (SBECD) is a commonly used excipient for this compound.
Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Q4: How is this compound formulated for in vivo studies?
Preclinical and clinical studies have consistently used a formulation of this compound with sulfobutylether β-cyclodextrin (SBECD).[2] A common formulation involves a 20% (w/v) solution of SBECD in saline. While the exact molar ratio of this compound to SBECD is not always specified, this formulation strategy significantly enhances the aqueous solubility and allows for parenteral administration.
Q5: Can I use other methods to improve this compound's solubility?
Yes, several other techniques can be explored to enhance the solubility of poorly water-soluble drugs like this compound. These methods, which are detailed in the "Troubleshooting Guide" and "Experimental Protocols" sections, include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule can increase its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can improve its dissolution rate and solubility.
-
Nanomilling: Reducing the particle size of this compound to the nanoscale can increase its surface area and, consequently, its dissolution rate.
The choice of method will depend on the specific experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and potential for excipient interference in the assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing and using this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | - Final DMSO concentration is too high. - Rapid addition of stock to buffer, causing localized high concentration. - Buffer pH is not optimal for solubility. | - Ensure the final DMSO concentration is low (typically <1%). - Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. - Test a range of buffer pH values to identify the optimal pH for solubility. |
| Cloudiness or precipitation in the final solution. | - Incomplete dissolution. - Exceeded solubility limit in the chosen solvent system. | - Use sonication or gentle warming to aid dissolution. - If using a co-solvent system, adjust the ratio of the solvents. - If using a cyclodextrin, increase the concentration of the cyclodextrin. - Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent results in biological assays. | - Inhomogeneous solution leading to variable dosing. - Precipitation of the compound during the experiment. | - Ensure the stock and working solutions are completely clear before use. - Visually inspect the assay plates for any signs of precipitation during the incubation period. - Consider using a solubilization method that provides greater stability, such as cyclodextrin complexation. |
| Difficulty dissolving this compound powder. | - Poor wettability of the powder. - Agglomeration of particles. | - Use a small amount of a wetting agent (e.g., a drop of DMSO or ethanol) to form a paste before adding the bulk solvent. - Use a mortar and pestle to gently break up any aggregates before adding the solvent. |
Quantitative Data Summary
| Parameter | Solvent/System | Value | Reference |
| Solubility | DMSO | 100 mg/mL (~244.83 mM) | MedChemExpress |
| Achievable Concentration | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~6.12 mM) | MedChemExpress |
| Achievable Concentration | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~6.12 mM) | MedChemExpress |
| In Vivo Formulation | Sulfobutylether β-cyclodextrin (SBECD) | 20% (w/v) in saline | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is suitable for preparing this compound solutions for in vitro experiments where a co-solvent system is acceptable.
Materials:
-
This compound (TRX-E-002-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add DMSO to the this compound powder to create a concentrated stock solution (e.g., 25 mg/mL). Vortex or sonicate until the powder is completely dissolved.
-
Preparation of Co-Solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline). For example, to make 1 mL of the final vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Final Dilution: While vortexing the co-solvent vehicle, slowly add the appropriate volume of the concentrated this compound-DMSO stock to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL this compound solution, add 100 µL of the 25 mg/mL this compound-DMSO stock to 900 µL of the co-solvent vehicle.
-
Homogenization: Continue to vortex the final solution for at least one minute to ensure homogeneity. If any cloudiness persists, sonicate the solution for 5-10 minutes.
-
Sterilization: If required for the experiment, filter the final solution through a sterile 0.22 µm syringe filter.
Protocol 2: Preparation of this compound-SBECD Inclusion Complex
This protocol describes the preparation of a this compound solution using sulfobutylether β-cyclodextrin (SBECD) to enhance solubility. This method is suitable for both in vitro and in vivo applications.
Materials:
-
This compound (TRX-E-002-1) powder
-
Sulfobutylether β-cyclodextrin (SBECD)
-
Sterile water for injection or desired aqueous buffer
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional, for preparing a solid complex)
Procedure:
-
Prepare SBECD Solution: Prepare a 20% (w/v) solution of SBECD in the desired aqueous vehicle (e.g., sterile water or saline). For example, to prepare 10 mL of a 20% SBECD solution, dissolve 2 g of SBECD in 10 mL of the aqueous vehicle. Stir until the SBECD is completely dissolved.
-
Add this compound: While stirring the SBECD solution, slowly add the this compound powder to achieve the desired final concentration.
-
Complexation: Continue stirring the mixture at room temperature for at least 24 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterilization: Filter the final this compound-SBECD solution through a sterile 0.22 µm syringe filter.
-
(Optional) Lyophilization: To prepare a solid powder of the this compound-SBECD complex, freeze the clear solution and lyophilize it until all the water is removed. The resulting powder can be stored and reconstituted in the desired aqueous vehicle when needed.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent caspase activation.[2] The diagram below illustrates the key steps in this process.
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for researchers to follow when addressing this compound solubility issues and selecting an appropriate solubilization method.
Caption: Workflow for selecting a this compound solubilization method.
References
Technical Support Center: Optimizing Cantrixil Dosage for In Vivo Ovarian Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cantrixil in in vivo ovarian cancer models. The information is designed to assist in optimizing experimental design and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of ovarian cancer?
A1: Based on preclinical studies, a common starting dose for intraperitoneal (IP) administration of this compound (TRX-E-002-1) as a monotherapy in a disseminated ovarian cancer mouse model is in the range of 50-100 mg/kg, administered daily.[1] One study noted that 100 mg/kg administered daily was more effective than 50 mg/kg daily or 150 mg/kg administered three times a week.[1] For combination therapy with cisplatin (B142131), this compound has been shown to be effective at reducing tumor burden.[2] It is crucial to perform a pilot study to determine the optimal dose for your specific cancer cell line and mouse model.
Q2: How should this compound be administered in vivo?
A2: this compound is developed for intraperitoneal (IP) administration.[3][4] This route of delivery is chosen to directly target ovarian cancer cells, which predominantly reside and recur within the peritoneal cavity.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a third-generation benzopyran molecule that demonstrates potent cytotoxicity against both chemosensitive ovarian cancer cells and chemoresistant ovarian cancer stem cells (CSCs).[3][5] Its mechanism of action involves the activation of the pro-apoptotic JNK signaling pathway and the concurrent downregulation of the pro-survival MAPK pathway.[6] This dual effect leads to caspase-mediated apoptosis.[1][7]
Q4: Is this compound effective against chemoresistant ovarian cancer?
A4: Yes, preclinical studies have shown that this compound is effective in models of drug-resistant, recurrent ovarian cancer.[1] It has been shown to be active in a cisplatin-resistant animal model, both as a monotherapy and in combination with cisplatin, significantly decreasing the intraperitoneal tumor burden.[2] this compound targets the cancer stem cell sub-population, which is thought to be responsible for chemoresistance and disease recurrence.[1][3]
Q5: What are the potential toxicities associated with this compound in vivo?
A5: In a Phase I clinical trial in humans, the maximum tolerated dose (MTD) for weekly intraperitoneal administration was established at 5 mg/kg.[3][8][9][10] The dose-limiting toxicity was ileus (intestinal obstruction).[3][8][10] Other observed treatment-related adverse events were primarily gastrointestinal, including abdominal pain, nausea, and vomiting.[3][9] In preclinical toxicology studies in rats, single intraperitoneal doses of 50 and 100 mg/kg were well-tolerated, with mortalities observed at 150 mg/kg and 200 mg/kg.[1] In a 14-day repeat-dose study in rats, reduced quantity of feces was observed at doses of 3 mg/kg and higher.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or animal mortality | The administered dose of this compound is too high for the specific mouse strain or cell line model. | Reduce the dosage of this compound. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Start with a lower dose (e.g., 10-25 mg/kg) and gradually increase it while closely monitoring for signs of toxicity (weight loss, lethargy, ruffled fur). |
| Lack of tumor growth inhibition | The dose of this compound is too low. The tumor model is insensitive to this compound. Improper administration of the drug. | Increase the dose of this compound, not exceeding the MTD. Verify the sensitivity of your ovarian cancer cell line to this compound in vitro before proceeding with in vivo studies. Ensure proper intraperitoneal injection technique to guarantee the drug reaches the peritoneal cavity. |
| Inconsistent tumor growth inhibition between animals | Variation in tumor cell implantation. Inconsistent drug administration. | Standardize the tumor cell implantation procedure to ensure each animal receives a similar number of viable cells. Ensure accurate and consistent intraperitoneal injection for all animals in the study. |
| Bowel obstruction or signs of ileus | This is a known dose-limiting toxicity of this compound. | Immediately lower the dose of this compound. Monitor animals closely for any signs of gastrointestinal distress. If symptoms persist, discontinue treatment for the affected animals. |
| Difficulty in dissolving or administering this compound | This compound (TRX-E-002-1) is formulated in 20% sulfobutylether-β-cyclodextrin (SBECD) for administration.[2] | Ensure you are using the correct formulation and vehicle for dissolving this compound as specified in the product datasheet or relevant publications. Warm the solution to room or body temperature before injection to improve solubility and reduce animal discomfort. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound in Ovarian Cancer Models
| Model | Treatment | Dose & Schedule | Key Findings | Reference |
| Disseminated Ovarian Cancer Mouse Model | Monotherapy | 100 mg/kg, daily, IP | Significantly inhibited tumor growth and reduced excised tumor weight by 50-72%. | [1] |
| Cisplatin-Resistant Ovarian Cancer Xenograft Model | Monotherapy | Not specified | Significantly decreased intraperitoneal tumor burden compared to vehicle control. | [2] |
| Cisplatin-Resistant Ovarian Cancer Xenograft Model | Combination Therapy | Not specified | The combination of this compound and cisplatin significantly decreased tumor burden compared to cisplatin alone. | [2] |
| Recurrent Ovarian Cancer Model | Maintenance Therapy | Not specified | Prevented recurrent disease and significantly decreased metastatic tumor burden post-paclitaxel regimen. | [2] |
Table 2: this compound Maximum Tolerated Dose (MTD) and Toxicity
| Species | Study Type | Administration Route | MTD / Toxicity Observations | Reference |
| Human | Phase I Clinical Trial | Intraperitoneal (weekly) | MTD: 5 mg/kg. Dose-limiting toxicity: Ileus. | [3][8][10] |
| Rat | Single-Dose Toxicity | Intraperitoneal | Well-tolerated at 50 and 100 mg/kg. Deaths observed at 150 mg/kg and 200 mg/kg. | [1] |
| Rat | 14-Day Repeat-Dose Toxicity | Intraperitoneal | Reduced quantity of feces at ≥3 mg/kg. | [1] |
Experimental Protocols
Detailed Methodology: In Vivo Ovarian Cancer Xenograft Efficacy Study
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks of age.
-
Cell Line: Employ a human ovarian cancer cell line known to form intraperitoneal tumors (e.g., SKOV3, OVCAR3, or a patient-derived xenograft line).
-
Tumor Cell Implantation:
-
Culture the chosen ovarian cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 20% SBECD in saline).
-
Group 2: this compound monotherapy (e.g., 50-100 mg/kg).
-
Group 3: Standard-of-care chemotherapy (e.g., cisplatin at a clinically relevant dose).
-
Group 4: this compound in combination with the standard-of-care chemotherapy.
-
-
Drug Administration:
-
Begin treatment 7-10 days after tumor cell implantation, once the tumor is established.
-
Administer this compound and the vehicle control intraperitoneally according to the determined schedule (e.g., daily).
-
Administer chemotherapy via the appropriate route (e.g., intraperitoneally or intravenously).
-
-
Monitoring and Efficacy Assessment:
-
Monitor animal body weight and overall health daily.
-
Monitor tumor growth by bioluminescence imaging (if using a luciferase-expressing cell line) or by monitoring for the development of ascites and increased abdominal girth.
-
At the end of the study (e.g., after 21-28 days of treatment, or when control animals show signs of significant tumor burden), euthanize the animals.
-
Harvest and weigh the intraperitoneal tumors and any metastatic nodules.
-
Collect tissues for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
-
Statistical Analysis: Analyze differences in tumor weight and other relevant endpoints between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound's dual-action signaling pathway in ovarian cancer.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. vivesto.com [vivesto.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
improving the bioavailability of intraperitoneally administered Cantrixil
Welcome to the technical support center for researchers utilizing Cantrixil (TRX-E-002-1). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes, with a specific focus on improving the bioavailability of intraperitoneally administered this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and its current formulation for intraperitoneal administration?
This compound (TRX-E-002-1) is the biologically active enantiomer of a novel, third-generation benzopyran molecule.[1][2] It has shown potent cytotoxic activity against various cancer cells, including chemo-resistant ovarian cancer stem cells.[1][3] For preclinical and clinical studies, this compound is formulated in sulfobutylether-beta-cyclodextrin (SBECD), which is designed to enhance its solubility and stability for administration.[4] The decision to develop this compound for intraperitoneal (IP) infusion was based on overcoming the limitations of intravenous (IV) bioavailability and maximizing the drug's contact with cancer cells within the peritoneal cavity.
Q2: What is the expected pharmacokinetic (PK) profile of this compound following IP administration?
The pharmacokinetic profile of IP-administered this compound is characterized by a rapid increase in systemic concentration, followed by a slower elimination phase. Absorption is generally rapid, with peak plasma concentrations (Cmax) observed between 0.25 and 6 hours after dosing in various species. However, substantial inter-individual variability has been observed. Co-administration of standard intravenous chemotherapy does not appear to impact its pharmacokinetic profile.
Table 1: Summary of this compound Pharmacokinetic Parameters (Single IP Dose)
| Species | Dose (mg/kg) | Mean Cmax (ng/mL) | Tmax (hours) | Mean AUC₀-∞ (ng·h/mL) | Plasma Half-Life (t½) | Reference |
| Rat (Female) | 100 | Not specified | 0.25 | 29,537 | Not specified | |
| Rat (Male) | 100 | Not specified | 1.0 | 44,702 | Not specified | |
| Dog | 10 | 626 | 0.5 - 2.0 | 4,395 | 2.0 - 2.7 h | |
| Dog | 30 | 1,935 | 0.5 - 2.0 | 11,300 | 2.0 - 2.7 h | |
| Dog | 100 | 6,795 | 0.5 - 2.0 | 58,550 | 2.0 - 2.7 h | |
| Human | 0.24 - 20 | 9.81 - 6,100 | 0.4 - 4.6 | Not specified | 2.47 - 5.65 h |
Q3: My in vivo experiments show lower than expected efficacy. Could this be a bioavailability issue and how can I troubleshoot it?
Yes, lower-than-expected efficacy can be linked to suboptimal bioavailability. Key areas to troubleshoot include the administration technique, potential for rapid clearance from the peritoneal cavity, and the formulation itself.
Troubleshooting Workflow for Suboptimal Efficacy
Caption: Troubleshooting workflow for low efficacy.
-
Step 1: Verify Injection Technique: Intraperitoneal injection is an inherently unreliable technique where inadvertent injection into the gut, fat, or subcutaneous tissue can occur. Ensure you are following a strict, consistent protocol. (See Experimental Protocol 2).
-
Step 2: Evaluate Peritoneal Clearance: Small molecule drugs can be cleared prematurely from the peritoneal cavity, reducing the time they have to act on local tumors. Consider strategies to prolong residence time.
-
Step 3: Modify Formulation: The standard SBECD formulation is designed for solubility. For enhanced peritoneal retention, consider using hydrogels, viscous polymer solutions, or nanoparticle-based systems. These can create a depot effect, releasing the drug over a longer period.
-
Step 4: Confirm with Pharmacokinetics: If issues persist, a formal pharmacokinetic study is recommended to quantify the drug concentration in plasma and peritoneal fluid over time. This will provide definitive data on bioavailability. (See Experimental Protocol 1).
Q4: How can I modify the formulation to increase this compound's residence time in the peritoneal cavity?
To prolong the local action of this compound, you can adapt the formulation to reduce the rate of clearance from the peritoneal cavity. This involves using drug delivery systems that increase viscosity or are cleared more slowly.
Table 2: Formulation Strategies to Enhance IP Residence Time
| Strategy | Mechanism of Action | Advantages | Disadvantages | References |
| Hydrogels/Viscous Solutions | Forms a drug depot, slowing diffusion and clearance. | Simple to prepare; can be biodegradable. | May cause peritoneal adhesions; potential for dose dumping. | |
| Micro/Nanoparticles | Encapsulates the drug; cleared slowly via lymphatic drainage. | Protects drug from degradation; allows for controlled release. | More complex to formulate and characterize; potential for immunogenicity. | |
| High Molecular Weight Carriers | Reduces clearance rate of the carrier solution. | Can be combined with standard formulation. | May alter osmotic balance in the peritoneum. | |
| Lipid-Based Formulations | Enhances solubility and can facilitate lymphatic uptake. | Can bypass first-pass metabolism. | Stability can be an issue; requires specific lipids and surfactants. |
Q5: What is the mechanism of action for this compound, and how does it relate to the need for sustained bioavailability?
This compound's cytotoxic activity is dependent on the phosphorylation of c-Jun, which ultimately leads to caspase-mediated apoptosis. It is particularly effective against cancer stem cells, which are often slow-growing and drug-resistant. Sustained local bioavailability is crucial because it ensures that these slow-growing stem cells are exposed to cytotoxic concentrations of the drug for a sufficient duration to trigger the apoptotic pathway.
This compound Signaling Pathway Leading to Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Experimental Protocol 1: Pharmacokinetic Study of Intraperitoneally Administered this compound
Objective: To determine the concentration of this compound in plasma and peritoneal fluid over time following a single IP dose.
Materials:
-
This compound formulation
-
Experimental animals (e.g., Sprague-Dawley rats or BALB/c mice)
-
Appropriate syringes and needles (23-27g)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Analysis equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Acclimatize animals for at least 7 days.
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single, precise IP dose of the this compound formulation. Record the exact time of injection.
-
-
Sample Collection:
-
Divide animals into groups corresponding to different time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
At each designated time point, anesthetize the animals in one group.
-
Collect a blood sample via cardiac puncture into an anticoagulant tube.
-
Perform a peritoneal lavage by injecting a known volume of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then withdrawing the fluid. Record the recovered volume.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Centrifuge the peritoneal lavage fluid to remove any cells or debris.
-
Store all plasma and peritoneal fluid samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma and peritoneal fluid samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma and peritoneal fluid concentrations versus time.
-
Calculate key PK parameters: Cmax, Tmax, AUC, and elimination half-life (t½) using appropriate software (e.g., Phoenix WinNonlin).
-
Experimental Protocol 2: Best Practices for Intraperitoneal Injection in Mice
Objective: To ensure accurate and consistent delivery of this compound to the peritoneal cavity, minimizing experimental variability and animal distress.
Materials:
-
Mouse restraint device (optional)
-
Sterile syringes (sized appropriately for injection volume)
-
Sterile needles (25-27g recommended)
-
This compound formulation, warmed to room temperature
-
Sharps container
Methodology:
-
Preparation:
-
Ensure the substance to be injected is sterile.
-
Draw the required volume into the syringe. The maximum recommended volume is <10 ml/kg.
-
Remove all air bubbles from the syringe.
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize its head.
-
Turn the mouse over to expose its abdomen.
-
Tilt the mouse so its head is slightly lower than its hind end. This allows the abdominal organs to shift forward, creating a safer injection site.
-
-
Injection Procedure:
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently penetrate the skin and the thin peritoneal membrane. You should feel a slight "pop" or loss of resistance.
-
-
Aspiration and Injection:
-
Before injecting, gently pull back on the plunger (aspirate).
-
If you see:
-
Yellow fluid: You may have entered the bladder. Withdraw the needle and re-inject at a new site with a fresh needle/syringe.
-
Green/brown fluid: You may have entered the bowel. Discard the animal from the study as per institutional guidelines.
-
Blood: You may have hit a vessel. Withdraw and re-inject.
-
-
If aspiration is clear, proceed with a smooth, steady injection.
-
-
Post-Injection:
-
Withdraw the needle swiftly and return the animal to its cage.
-
Monitor the animal for any signs of distress or complications.
-
Dispose of the syringe and needle in a sharps container without recapping.
-
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up Cantrixil synthesis for clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Cantrixil (TRX-E-002-1) for clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and nomenclature of this compound?
A1: this compound, also known as TRX-E-002-1, is the biologically active enantiomer. Its chemical name is (+) cis-4-(para-hydroxyphenyl)-7,4′-dihydroxy-3′,5′-dimethoxy-8-methylisoflavan.[1] The molecular formula is C₂₄H₂₄O₆, and the molecular weight is 408.2 g/mol .[1]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound involves the construction of the isoflavonoid (B1168493) core, followed by a critical stereospecific reduction and subsequent chiral separation. The final step in the manufacturing process is a catalytic heterogeneous hydrogenation of an isoflavene precursor to yield a racemic mixture of the cis-isomers.[1] This mixture is then resolved using chiral chromatographic techniques to isolate the active (+) enantiomer, TRX-E-002-1.[1]
Q3: What are the major challenges in scaling up the synthesis of complex natural products like this compound?
A3: Scaling up the synthesis of complex molecules like this compound presents several challenges, including:
-
Structural Complexity: The presence of multiple stereocenters and functional groups requires precise control over reaction conditions.
-
Multi-step Synthesis: Long synthetic routes can lead to low overall yields and increased manufacturing costs.
-
Reagent Availability and Cost: Sourcing large quantities of starting materials and reagents can be a logistical and financial hurdle.
-
Process Safety: Some reactions may be exothermic or involve hazardous materials, requiring careful engineering controls for large-scale production.[2]
-
Purification: Isolating the desired product with high purity on a large scale can be complex and require specialized equipment.
-
Stereochemical Control: Achieving the correct stereochemistry is crucial for biological activity and can be difficult to control on a large scale.
Troubleshooting Guides
Isoflavone (B191592) Core Synthesis
The synthesis of the isoflavone core of this compound likely proceeds through established methods such as the deoxybenzoin (B349326) route. This involves the reaction of a substituted 2-hydroxydeoxybenzoin with a formylating agent to construct the pyranone ring.
Potential Issues & Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low yield of isoflavone | Incomplete reaction of the deoxybenzoin. | Optimize reaction temperature and time. Consider using a more reactive formylating agent or a different catalyst. |
| Side reactions, such as O-acylation of the phenol (B47542). | Protect the phenolic hydroxyl groups before the formylation step. | |
| Difficulty in purification. | Employ column chromatography with a carefully selected solvent system. Recrystallization may also be an effective purification method. | |
| Formation of isomers | Lack of regioselectivity in the initial acylation to form the deoxybenzoin. | Use directing groups on the phenolic starting material to favor the desired acylation position. |
Experimental Protocol: Deoxybenzoin Route to Isoflavone Core (General)
This protocol is a general representation and would require optimization for the specific this compound backbone.
-
Acylation: React a suitably substituted phenol with a substituted phenylacetic acid or its derivative in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the 2-hydroxydeoxybenzoin intermediate.
-
Cyclization: Treat the 2-hydroxydeoxybenzoin with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal (B89532) or a Vilsmeier-Haack reagent) to introduce the C2 carbon of the pyranone ring.
-
Ring Closure: Acid-catalyzed cyclization of the intermediate will yield the isoflavone core.
References
refining protocols for long-term Cantrixil treatment in animal models
This technical support center provides guidance for researchers using Cantrixil (TRX-E-002-1) in long-term animal models. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound's precise molecular target is still under investigation. However, preclinical studies have shown that it modulates both pro-survival and pro-death signaling pathways, leading to caspase-mediated apoptosis.[1][2] This process involves the phosphorylation of c-Jun.[1][2] There is also evidence suggesting the involvement of tumor-associated NADH oxidase (ENOX2) and disruption of transmembrane electron transport.
Q2: What is the recommended route of administration for this compound in animal models?
A2: The recommended and most-studied route of administration for this compound in animal models is intraperitoneal (IP) injection.[1] This route is relevant to its proposed clinical use for abdominal cancers.
Q3: What is the appropriate vehicle for formulating this compound?
A3: this compound (the active enantiomer TRX-E-002-1) should be formulated in sulfobutylether-β-cyclodextrin (SBECD). A common concentration used in preclinical studies is 20% SBECD in a saline solution.
Q4: What are the known toxicities of this compound in long-term animal studies?
A4: Pivotal repeat-dose studies of up to 28 days have been conducted in rats and dogs. The primary dose-limiting toxicities observed in both preclinical and clinical studies are gastrointestinal, including ileus, abdominal pain, and bowel obstruction. In long-term studies, it is crucial to monitor for signs of gastrointestinal distress, weight loss, and changes in behavior.
Q5: Can this compound be used in combination with other chemotherapeutic agents?
A5: Yes, preclinical studies have shown that this compound is active in combination with cisplatin. In clinical trials, it has been administered with standard-of-care chemotherapy. When designing combination therapy studies, consider staggering the administration of this compound and the other agent (e.g., 24 hours apart) to mitigate potential drug-drug interactions.
Troubleshooting Guides
Managing Chronic Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Progressive weight loss (>15% of baseline) | Drug-related toxicity, dehydration, or malnutrition due to GI discomfort. | - Reduce the dose or frequency of this compound administration.- Provide supportive care, such as subcutaneous fluids and nutritional supplements.- Consult with a veterinarian to rule out other causes. |
| Abdominal bloating or distension | Ileus or bowel obstruction. | - Immediately pause this compound treatment.- Palpate the abdomen to check for firmness or signs of pain.- Consider imaging (e.g., X-ray) to confirm obstruction.- Euthanasia may be necessary if the condition is severe and does not resolve. |
| Diarrhea or loose stool | Drug-related gastrointestinal irritation. | - Monitor for dehydration and provide supportive care.- Ensure fresh water is readily available.- If severe or persistent, consider reducing the this compound dose. |
Intraperitoneal Administration Issues
| Observed Issue | Potential Cause | Recommended Action |
| Difficulty administering the full dose | Needle misplacement, blockage of the needle, or animal resistance. | - Ensure proper restraint of the animal.- Use a new, sterile needle for each injection.- If resistance is felt, withdraw the needle and re-insert at a slightly different angle in the lower right abdominal quadrant. |
| Leakage of the drug from the injection site | Needle was not inserted deep enough, or the injection volume is too large. | - Ensure the needle fully penetrates the peritoneal wall.- Administer the injection slowly.- Adhere to recommended maximum injection volumes for the species. |
| Signs of pain or distress during injection | Accidental injection into an organ or muscle. | - Immediately stop the injection.- Withdraw the needle and monitor the animal closely for any adverse effects.- If signs of distress persist, consult with a veterinarian. |
| Peritonitis (abdominal swelling, lethargy, fever) | Introduction of bacteria during injection. | - Maintain strict aseptic technique during drug preparation and administration.- Disinfect the injection site with alcohol prior to injection.- If peritonitis is suspected, veterinary consultation for antibiotic treatment is necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Materials:
-
This compound (TRX-E-002-1) powder
-
Sulfobutylether-β-cyclodextrin (SBECD)
-
Sterile 0.9% saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBECD in sterile 0.9% saline. For example, to make 10 mL, dissolve 2 g of SBECD in 10 mL of saline.
-
Gently warm the solution while stirring to ensure complete dissolution of the SBECD.
-
Once the SBECD is fully dissolved, allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Slowly add the this compound powder to the SBECD solution while stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.
-
Store the formulation as recommended by the manufacturer, typically protected from light.
-
Protocol 2: Long-Term Intraperitoneal Administration in Mice
-
Animal Model:
-
Use an appropriate mouse model for your research question (e.g., patient-derived xenograft model of recurrent ovarian cancer).
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Dosing:
-
Determine the appropriate dose based on previous studies or a pilot dose-finding study. Doses in the range of 50-100 mg/kg have been used in mice for shorter-term studies. For long-term studies, a lower, well-tolerated dose may be necessary.
-
The frequency of administration will depend on the experimental design (e.g., daily, three times a week).
-
-
Procedure:
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Disinfect the injection site in the lower right quadrant of the abdomen with an alcohol wipe.
-
Use a new sterile syringe and needle (25-27 gauge) for each animal.
-
Insert the needle at a 15-20 degree angle, bevel up, into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and stool consistency.
-
Palpate the abdomen weekly to check for any abnormalities.
-
Measure tumor growth as required by the experimental design (e.g., caliper measurements, bioluminescence imaging).
-
Quantitative Data Summary
Table 1: Summary of Dosing and Toxicity Findings from Preclinical Studies
| Species | Duration | Route | Dose Levels | Key Findings | Reference |
| Rat | 14-day | IP | 5, 15, 50 mg/kg/day | MTD determined to be 50 mg/kg/day. | |
| Rat | 28-day | IP | Not specified | Pivotal GLP-compliant toxicology study completed. | |
| Dog | 14-day | IP | 10, 30, 100 mg/kg/day | Treatment-related deaths at 30 and 100 mg/kg/day. | |
| Dog | 28-day | IP | Not specified | Pivotal GLP-compliant toxicology study completed. | |
| Mouse | 13-14 days | IP | 100 mg/kg/day | Significant inhibition of tumor growth in an ovarian cancer model. |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for long-term this compound studies.
Caption: Logical flow for managing adverse events in animal models.
References
Technical Support Center: Addressing Resistance to Cantrixil (TRX-E-002-1) Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential resistance mechanisms to Cantrixil therapy. The information is intended to assist researchers in designing experiments, interpreting data, and overcoming challenges encountered in preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound (TRX-E-002-1) is a novel benzopyran molecule that exhibits potent cytotoxic activity against a range of human cancer cells, with a particular focus on chemo-resistant ovarian cancer.[1][2] Its primary proposed mechanism involves targeting and eliminating cancer stem cells (CSCs), which are thought to be responsible for tumor recurrence and chemoresistance.[1][3] Mechanistically, this compound has been shown to increase the levels of phosphorylated c-Jun, a key component of the AP-1 transcription factor.[1] This leads to the activation of caspase-mediated apoptosis (programmed cell death) in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific clinical resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance in cancer:
-
Alterations in the c-Jun Signaling Pathway: Since this compound's efficacy is linked to the phosphorylation of c-Jun, any alterations in this pathway could confer resistance. This might include mutations in c-Jun that prevent its phosphorylation, or changes in the activity of upstream kinases (like JNK) or downstream effectors.
-
Overexpression of Drug Efflux Pumps: A common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or ABCG2. These transporters can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect. This is a well-documented mechanism of resistance for many chemotherapy drugs.
-
Enhanced Anti-Apoptotic Signaling: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulating pro-apoptotic proteins. This could counteract the pro-apoptotic signals initiated by this compound-induced c-Jun phosphorylation.
-
Increased DNA Damage Repair Capacity: Although not the primary mechanism of this compound, if the drug induces secondary DNA damage, cells with enhanced DNA repair mechanisms may be more resistant.
-
Cancer Stem Cell Plasticity: The cancer stem cell population targeted by this compound may exhibit plasticity, allowing a subset of these cells to survive treatment and repopulate the tumor. These surviving cells may have inherent or acquired resistance characteristics.
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
Currently, there are no clinically validated biomarkers to predict response to this compound. However, based on its mechanism of action, potential investigational biomarkers could include:
-
Basal levels of phosphorylated c-Jun: Higher baseline levels might indicate a pathway that is already activated, potentially influencing sensitivity.
-
Expression levels of cancer stem cell markers (e.g., CD44, ALDH1): Since this compound targets CSCs, the proportion of these cells within a tumor may correlate with response.
-
Expression of ABC transporters: High baseline expression of drug efflux pumps could be a predictor of primary resistance.
Further research is needed to identify and validate reliable predictive biomarkers for this compound therapy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death in vitro after initial sensitivity to this compound. | Development of acquired resistance. | 1. Verify Drug Integrity: Ensure the stock solution of this compound is not degraded. 2. Cell Line Authentication: Confirm the identity of your cell line (e.g., by STR profiling). 3. Investigate Resistance Mechanisms: a. Western Blot: Analyze the expression of key proteins: p-c-Jun, total c-Jun, cleaved caspases, Bcl-2 family proteins, and ABC transporters (e.g., P-gp, ABCG2). b. Flow Cytometry: Use an Annexin V/PI assay to quantify apoptosis and an Aldefluor assay to assess the cancer stem cell population. c. IC50 Determination: Perform a dose-response curve (e.g., using an MTT assay) to quantify the shift in sensitivity. |
| High variability in experimental replicates. | Inconsistent cell culture conditions or assay technique. | 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions. 2. Optimize Assay Protocols: Carefully follow standardized protocols for all assays. Pay close attention to incubation times, reagent concentrations, and washing steps. 3. Include Appropriate Controls: Always include positive and negative controls in your experiments. |
| In vivo tumor model not responding to this compound therapy. | Suboptimal drug delivery, rapid drug metabolism, or intrinsic tumor resistance. | 1. Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the tumor tissue and plasma to ensure adequate drug exposure. 2. Evaluate Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Consider co-culture experiments or analysis of the tumor stroma. 3. Test Combination Therapies: Preclinical studies have shown that this compound may act synergistically with other chemotherapeutic agents like cisplatin. |
Quantitative Data Summary
In Vitro Cytotoxicity of this compound (TRX-E-002-1)
| Cell Line | Cancer Type | IC50 (µM) |
| Ovarian Cancer Cells | Ovarian | ≤0.1 |
| Prostate Cancer Cells | Prostate | ≤0.1 |
| Lung Cancer Cells | Lung | ≤0.1 |
| Pancreatic Cancer Cells | Pancreatic | Variable |
| Colorectal Cancer Cells | Colorectal | Variable |
| Glioblastoma Cells | Brain | Variable |
| Source: Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) |
In Vivo Antitumor Activity of this compound (TRX-E-002-1)
| Animal Model | Treatment Regimen | Tumor Growth Inhibition |
| Disseminated Ovarian Cancer | 100 mg/kg daily IP | 50-72% reduction in tumor weight |
| Recurrent Ovarian Cancer | 100 mg/kg daily IP for 4 weeks | 77% reduction in terminal tumor burden |
| Source: Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) |
Phase I Clinical Trial Efficacy Data (in heavily pre-treated ovarian cancer patients)
| Efficacy Endpoint | Result |
| Stable Disease Rate (monotherapy) | 56% |
| Objective Response Rate (in combination with chemotherapy) | 19% |
| Disease Control Rate (in combination with chemotherapy) | 56% |
| Source: Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results |
Detailed Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Expression Analysis
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-c-Jun, anti-c-Jun, anti-cleaved caspase-3, anti-P-gp) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Annexin V/PI Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane (late apoptotic and necrotic cells).
Protocol:
-
Culture and treat cells with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Aldefluor Assay for Cancer Stem Cell Population
Principle: This assay identifies cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic of many cancer stem cells. A fluorescent, non-toxic ALDH substrate diffuses into cells and is converted by ALDH into a fluorescent product that is retained within the cell.
Protocol:
-
Prepare a single-cell suspension from your cell culture or tumor sample.
-
Resuspend the cells in Aldefluor assay buffer at 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated Aldefluor substrate to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Incubate both tubes for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend them in fresh Aldefluor assay buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is the group of cells in the "test" sample that has a higher fluorescence intensity than the corresponding cells in the "control" (DEAB) sample.
Visualizations
Caption: Proposed signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical troubleshooting flowchart for decreased this compound sensitivity.
References
enhancing the therapeutic index of Cantrixil in combination therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cantrixil (TRX-E-002-1) in combination therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to enhance the therapeutic index of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the biologically active enantiomer of a novel third-generation benzopyran molecule.[1] Its primary mechanism of action involves the targeting and elimination of ovarian cancer stem cells (CSCs), which are thought to be responsible for chemoresistance and disease recurrence.[2][3] this compound induces caspase-mediated apoptosis by modulating both pro-survival and pro-death signaling pathways.[2][4] A key step in this process is the increased phosphorylation of c-Jun. Preclinical studies suggest that this compound's mechanism may also involve the tumor-associated NADH oxidase (ENOX2) and disruption of transmembrane electron transport, leading to caspase-dependent and -independent apoptosis.
Q2: What is the recommended dose of this compound in combination therapies?
A2: A Phase I clinical trial (NCT02903771) established a Maximum Tolerated Dose (MTD) of 5 mg/kg for this compound administered as a weekly intraperitoneal (IP) infusion. In this trial, this compound was given as a monotherapy for the first two 3-week cycles, followed by combination with standard intravenous (IV) chemotherapy for up to six cycles. The dose-limiting toxicity was identified as ileus (bowel obstruction).
Q3: With which chemotherapeutic agents has this compound been tested in combination?
A3: Preclinical and clinical studies have investigated this compound in combination with platinum-based chemotherapies. In vivo studies have shown activity in combination with cisplatin (B142131) in a disseminated ovarian cancer model. The Phase I clinical trial allowed for combination with a range of standard chemotherapy agents, with carboplatin (B1684641) being a key agent for ovarian cancer treatment.
Q4: What are the known drug-drug interactions with this compound?
A4: Caution is advised when co-administering this compound with drugs metabolized by cytochrome P450 (CYP) enzymes. In vitro studies have shown that TRX-E-002-1 can inhibit multiple CYP enzymes, including CYP2C9, which is involved in the metabolism of paclitaxel, a common chemotherapy for ovarian cancer. Further investigation into the clinical significance of these potential interactions is ongoing.
Troubleshooting Guides
Intraperitoneal (IP) Administration
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty with IP port access or infusion | Catheter blockage or displacement; patient discomfort. | Ensure proper needle placement. Reposition the patient every 15 minutes for one hour post-infusion to aid drug distribution. Monitor for signs of pain or swelling around the port site. |
| Patient experiences abdominal pain, nausea, or vomiting post-infusion | Common treatment-related adverse events. | Administer appropriate anti-emetic and analgesic medications as per institutional guidelines. Monitor for severity and duration. For grade 3 events, consider dose reduction or discontinuation. |
| Development of ileus or bowel obstruction | Dose-limiting toxicity of this compound. | This is a serious adverse event. Discontinue this compound treatment immediately and provide supportive care as per standard medical practice. Re-evaluation of the patient's treatment plan is necessary. |
Experimental Assays
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in in vitro cytotoxicity assays | Inconsistent cell seeding density; variability in drug concentration; issues with assay reagents. | Ensure uniform cell seeding. Prepare fresh drug dilutions for each experiment. Validate assay reagents and controls. Consider the use of co-culture models of cancer cells and cancer stem cells to better mimic tumor heterogeneity. |
| Inconsistent tumor growth in xenograft models | Variation in tumor cell implantation; differences in animal health; inconsistent drug administration. | Standardize the cell implantation procedure (e.g., cell number, injection volume, and location). Closely monitor animal health and weight. Ensure consistent and accurate drug administration (dose and schedule). |
| Difficulty in assessing synergy with combination agents | Suboptimal dose ratios; inappropriate scheduling of drug administration. | Perform dose-matrix experiments to identify synergistic ratios. In preclinical models, consider sequential administration schedules. For example, in a murine model of disseminated ovarian cancer, this compound was administered daily, while cisplatin was given weekly. |
Quantitative Data Summary
Table 1: this compound (TRX-E-002-1) In Vitro Cytotoxicity
| Cell Line Type | IC₅₀ (µM) |
| Ovarian Cancer | ≤0.1 |
| Prostate Cancer | ≤0.1 |
| Lung Cancer | ≤0.1 |
| Pancreatic Cancer | Variable |
| Colorectal Cancer | Variable |
| Glioblastoma | Variable |
Table 2: Phase I Clinical Trial Efficacy Data (Evaluable Patients, n=16)
| Efficacy Endpoint | Result |
| Monotherapy (after 2 cycles) | |
| Stable Disease Rate | 56% |
| Combination Therapy | |
| Objective Response Rate (ORR) | 19% |
| Complete Response (CR) | 1 patient |
| Partial Response (PR) | 2 patients |
| Disease Control Rate | 56% |
| Median Progression-Free Survival | 13.1 weeks |
Table 3: Common Treatment-Related Adverse Events (Any Grade) in Phase I Trial
| Adverse Event | Percentage of Patients |
| Abdominal Pain | 48% |
| Vomiting | 40% |
| Fatigue | 36% |
| Nausea | 28% |
Experimental Protocols
Protocol 1: In Vivo Ovarian Cancer Xenograft Model for Combination Therapy Evaluation
This protocol is a general guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) regulations.
-
Cell Culture: Culture a human ovarian cancer cell line known to form tumors in mice (e.g., OVCAR-3, SKOV-3, or patient-derived xenograft cells).
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or Matrigel.
-
Inject an appropriate number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) intraperitoneally into each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for signs of tumor growth, such as abdominal distension and weight gain.
-
If using a cell line engineered with a reporter (e.g., luciferase), tumor burden can be monitored non-invasively using bioluminescent imaging.
-
-
Treatment Administration:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone (e.g., carboplatin or cisplatin)
-
This compound in combination with the chemotherapeutic agent
-
-
This compound Administration: Based on preclinical studies, a starting dose could be 100 mg/kg administered intraperitoneally once daily.
-
Chemotherapy Administration: For cisplatin, a dose of 5 mg/kg intraperitoneally once weekly has been used in combination with this compound. Dosing for carboplatin should be determined based on relevant literature for the specific mouse model.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor burden or animal health), euthanize the mice.
-
Excise and weigh the tumors.
-
Tumor tissue can be processed for histological analysis, immunohistochemistry, or molecular analysis.
-
Protocol 2: Western Blot for Phosphorylated c-Jun
This protocol details the detection of phosphorylated c-Jun, a key marker of this compound activity.
-
Cell Treatment and Lysis:
-
Plate ovarian cancer cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for in vivo combination therapy studies.
Caption: Logic for managing adverse events.
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results [mdpi.com]
- 4. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating gastrointestinal side effects observed in Cantrixil trials
Technical Support Center: Cantrixil Experimental Platform
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing this compound (TRX-E-002-1) in preclinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) address the gastrointestinal side effects observed during the Phase I clinical trials of this compound. The aim is to provide practical solutions and experimental frameworks to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
A1: The Phase I study of intraperitoneally administered this compound in patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer reported several treatment-related gastrointestinal adverse events. The most common were abdominal pain, vomiting, fatigue, and nausea.[1][2] Additionally, ileus (impaired bowel motility) was identified as a dose-limiting toxicity.[1][3]
Q2: What is the proposed mechanism of action for this compound's anti-cancer effects?
A2: this compound is a third-generation benzopyran compound.[4] Its mechanism of action involves modulating both pro-survival and pro-death signaling pathways, leading to caspase-mediated apoptosis in cancer cells.[5][6] It has shown potent cytotoxic activity against a wide range of cancer cells, including chemotherapy-resistant tumor-initiating cells.[4][5][6]
Q3: Are there established protocols for managing this compound-induced nausea and vomiting?
A3: While there are no protocols specifically published for this compound, standard antiemetic regimens for chemotherapy-induced nausea and vomiting (CINV) are recommended. Prophylactic treatment before this compound administration is crucial for effective control.[7] A combination of a serotonin (B10506) (5-HT3) receptor antagonist, a steroid (like dexamethasone), and a neurokinin-1 (NK1) receptor antagonist is a common and effective approach for managing both acute and delayed CINV.[8][9]
Q4: How should abdominal pain associated with this compound administration be managed?
A4: Abdominal pain was a frequent side effect in the Phase I trial.[1] Management should be based on the severity and nature of the pain. Mild to moderate pain may be managed with non-opioid analgesics. Severe pain, or pain associated with other symptoms like abdominal distension or changes in bowel habits, requires immediate medical evaluation to rule out serious complications like ileus or bowel obstruction.[1]
Q5: What steps should be taken if a researcher observes signs of ileus or bowel obstruction in animal models?
A5: Given that ileus was a dose-limiting toxicity in the clinical trial, any signs of this in animal models (e.g., abdominal distension, reduced fecal output, lethargy) should be treated as a serious adverse event.[1] The experiment should be halted for the affected animal, and veterinary care should be sought. It is crucial to document the dose and timing of this compound administration relative to the onset of symptoms. Future experiments may require dose reduction or alternative administration schedules.
Troubleshooting Guides
Issue 1: Managing Nausea and Vomiting in Preclinical Models
| Symptom/Observation | Potential Cause | Suggested Action/Troubleshooting Step |
| Animal exhibits signs of nausea (e.g., pica, conditioned taste aversion) or vomiting following this compound administration. | Direct stimulation of the chemoreceptor trigger zone or peripheral vagal afferents in the gastrointestinal tract. | 1. Prophylactic Antiemetics: Administer a 5-HT3 receptor antagonist (e.g., ondansetron) 30-60 minutes prior to this compound administration.[8][9] 2. Dose Fractionation: If the experimental design allows, consider splitting the total dose into two smaller administrations spaced several hours apart. 3. Dietary Modification: Ensure animals have access to palatable, easily digestible food. |
Issue 2: Investigating the Mechanism of this compound-Induced Abdominal Pain
| Symptom/Observation | Potential Cause | Suggested Action/Troubleshooting Step |
| Animal models show signs of abdominal discomfort (e.g., writhing, guarding) after intraperitoneal administration of this compound. | Local peritoneal irritation, inflammation, or direct off-target effects on visceral nerves. | 1. Formulation Buffer Analysis: Evaluate the pH and osmolarity of the this compound formulation to ensure it is within a physiologically tolerated range. 2. Local Anesthetic Co-administration: In relevant models, consider co-administration with a short-acting local anesthetic to assess the contribution of immediate peritoneal irritation. 3. Biomarker Analysis: Collect peritoneal fluid and plasma to measure inflammatory cytokines (e.g., IL-6, TNF-α) and prostaglandins (B1171923) to quantify the inflammatory response. |
Issue 3: Mitigating and Understanding Drug-Induced Ileus
| Symptom/Observation | Potential Cause | Suggested Action/Troubleshooting Step |
| Reduced gastrointestinal motility, evidenced by decreased fecal output and/or abdominal distension in animal models. | Off-target effects on enteric nervous system function or smooth muscle contractility. | 1. Gastrointestinal Transit Assay: Perform a charcoal meal or carmine (B74029) red transit assay to quantify the delay in gastrointestinal transit. 2. Pro-motility Agents: Evaluate the co-administration of pro-motility agents (e.g., metoclopramide) to see if they can rescue the phenotype. 3. Ex VivoOrgan Bath Studies: Isolate sections of the ileum and colon for organ bath studies to directly assess the effect of this compound on smooth muscle contractility and neuronal responses. |
Quantitative Data from this compound Phase I Trial
The following table summarizes the key treatment-related gastrointestinal adverse events from the Phase I study of this compound.
Table 1: Incidence of Treatment-Related Gastrointestinal Adverse Events (Any Grade) in the this compound Phase I Trial (n=25)
| Adverse Event | Number of Patients (%) | Grade 3 Events (n) |
| Abdominal Pain | 12 (48%) | 5 |
| Vomiting | 10 (40%) | 2 |
| Nausea | 7 (28%) | 0 |
| Ileus | Not specified, but was a dose-limiting toxicity | 2 |
Data sourced from a publication on the Phase I study results.[1]
Experimental Protocols
Protocol 1: Assessing Gastrointestinal Transit in a Murine Model
Objective: To quantify the effect of this compound on in vivo gastrointestinal transit time.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast mice for 4 hours prior to the experiment, with water available.
-
Drug Administration: Administer this compound or vehicle control via the intended experimental route (e.g., intraperitoneal injection).
-
Marker Administration: 30 minutes after drug administration, administer a non-absorbable marker (e.g., 0.2 mL of 5% charcoal suspension in 10% gum arabic) via oral gavage.
-
Transit Measurement: Euthanize mice 30 minutes after charcoal administration. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentage between the this compound-treated and vehicle groups using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Evaluation of Pro-inflammatory Cytokine Release from Peritoneal Macrophages
Objective: To determine if this compound induces an inflammatory response in peritoneal macrophages, potentially contributing to abdominal pain.
Methodology:
-
Macrophage Isolation: Isolate peritoneal macrophages from mice by peritoneal lavage with sterile PBS.
-
Cell Culture: Plate the isolated cells in a 24-well plate at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2 hours.
-
Cell Treatment: Wash away non-adherent cells. Treat the adherent macrophages with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control. Include a positive control such as lipopolysaccharide (LPS, 1 µg/mL). Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C.
-
Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between this compound-treated groups and the vehicle control.
Visualizations
Caption: Hypothesized pathways of this compound-induced GI toxicity.
Caption: Workflow for investigating this compound's effect on GI motility.
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – Vivesto [vivesto.com]
- 5. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nursing guidelines : Chemotherapy induced nausea and vomiting [rch.org.au]
- 8. Treatment of Chemotherapy-Induced Nausea in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. england.nhs.uk [england.nhs.uk]
Validation & Comparative
A Comparative Efficacy Analysis of Cantrixil and Other Benzopyran Compounds in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cantrixil (TRX-E-002-1), a third-generation benzopyran compound, with its predecessors, the first-generation phenoxodiol (B1683885) and the second-generation ME-344. This analysis is supported by a compilation of experimental data on their cytotoxic activity and an overview of their distinct mechanisms of action.
Generational Advancement and Efficacy Overview
The development of benzopyran compounds for oncological applications has seen a progressive enhancement in anti-cancer activity with each successive generation.[1] this compound, as a third-generation agent, has demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapy.[2][3] This improved efficacy is attributed to refined chemical structures that have led to different mechanisms of cell death compared to earlier generations.[2]
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, phenoxodiol, and ME-344 across various cancer cell lines as reported in preclinical studies. This data provides a quantitative comparison of their cytotoxic potency.
Table 1: IC50 Values of this compound (TRX-E-002-1) [2]
| Cancer Type | Cell Line | IC50 (μM) |
| Ovarian | SKOV-3 | ≤0.1 |
| Ovarian | OVCAR-3 | ≤0.1 |
| Ovarian | IGROV-1 | ≤0.1 |
| Prostate | PC3 | ≤0.1 |
| Prostate | DU145 | ≤0.1 |
| Lung | NCI-H226 | ≤0.1 |
| Lung | NCI-H460 | ≤0.1 |
| Pancreatic | PANC-1 | Variable |
| Colorectal | HT-29 | Variable |
| Glioblastoma | U87 MG | Variable |
Table 2: IC50 Values of Phenoxodiol
| Cancer Type | Cell Line | IC50 (μM) | Reference |
| Prostate Cancer | LNCaP | 10 - 30 | |
| Prostate Cancer | DU145 | 10 - 30 | |
| Prostate Cancer | PC3 | 10 - 30 | |
| Ovarian Cancer | Primary Cells | ~22.5 | |
| Colorectal Cancer | HCT-116 p53+/+ | >22.5 | |
| Colorectal Cancer | HCT-116 p53-/- | >22.5 |
Table 3: IC50 Values of ME-344
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Leukemia | OCI-AML2 | 70 - 260 | |
| Leukemia | TEX | 70 - 260 | |
| Leukemia | HL60 | 70 - 260 | |
| Leukemia | K562 | 70 - 260 | |
| Leukemia | KG1a | 70 - 260 | |
| Leukemia | U937 | 70 - 260 | |
| Leukemia | NB4 | 70 - 260 | |
| Lung Cancer (sensitive) | H460 | <1000 | |
| Lung Cancer (sensitive) | SHP-77 | <1000 | |
| Lung Cancer (resistant) | H596 | >10000 | |
| Lung Cancer (resistant) | SW900 | >10000 |
Mechanisms of Action and Signaling Pathways
The evolution of benzopyran compounds has been marked by a diversification in their mechanisms of inducing cancer cell death.
This compound (TRX-E-002-1): JNK-Mediated Apoptosis
This compound's mechanism of action involves the modulation of both pro-survival and pro-death signaling pathways, ultimately leading to caspase-mediated apoptosis. A key pathway activated by this compound is the c-Jun N-terminal kinase (JNK) signaling cascade. This leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which in turn upregulates pro-apoptotic genes.
Phenoxodiol: Caspase Activation and XIAP Inhibition
Phenoxodiol, a first-generation benzopyran, induces apoptosis through the activation of the caspase cascade. It inhibits the X-linked inhibitor of apoptosis protein (XIAP) and disrupts the FLICE inhibitory protein (FLIP) expression, thereby sensitizing cancer cells to Fas-mediated apoptosis.
ME-344: Mitochondrial Dysfunction
ME-344, a second-generation compound, primarily targets mitochondrial respiration. It directly inhibits Complex I (NADH: ubiquinone oxidoreductase) of the electron transport chain, leading to a decrease in mitochondrial oxygen consumption, dissipation of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS). This cascade of events triggers mitochondrial-mediated apoptosis.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of these benzopyran compounds.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the benzopyran compound (e.g., this compound, phenoxodiol, or ME-344) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Components
Objective: To detect and quantify specific proteins involved in the signaling pathways affected by the benzopyran compounds.
Protocol:
-
Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated c-Jun, caspases, XIAP) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the benzopyran compound or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection for this compound).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as survival time and body weight are also monitored.
Conclusion
The progression from first to third-generation benzopyran compounds demonstrates a significant evolution in anti-cancer potency and a diversification of mechanisms for inducing tumor cell death. This compound (TRX-E-002-1) exhibits potent low micromolar to nanomolar cytotoxicity across a range of cancer cell lines, including chemoresistant phenotypes. Its distinct mechanism of action, centered on the JNK signaling pathway, differentiates it from its predecessors, phenoxodiol and ME-344, which act through caspase activation/XIAP inhibition and mitochondrial disruption, respectively. The presented data underscores the potential of this compound as a promising therapeutic agent and highlights the value of continued research into the benzopyran scaffold for the development of novel oncology drugs.
References
Validating the Anti-Cancer Stem Cell Activity of Cantrixil: A Comparative Guide
Introduction
The persistence of cancer stem cells (CSCs) is a critical factor in tumor recurrence and chemoresistance, representing a significant challenge in oncology. Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, has emerged as a promising agent specifically targeting this resilient cell population, particularly in ovarian cancer.[1][2] This guide provides a comparative analysis of this compound's anti-CSC activity against standard chemotherapeutics and other CSC-targeting agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Comparative Analysis of In Vitro Anti-Cancer Stem Cell Activity
The in vitro efficacy of this compound against ovarian CSCs has been demonstrated through various assays, with key data points summarized below in comparison to other agents.
| Compound | Cancer Type | CSC Markers | Assay | IC50 / Effect | Reference |
| This compound (TRX-E-002-1) | Epithelial Ovarian Cancer | CD44+/MyD88+ | Cytotoxicity | 130 - 250 nM | [3] |
| Epithelial Ovarian Cancer | CD44+/MyD88+ | Apoptosis Induction | Induces caspase-mediated apoptosis | [3] | |
| Epithelial Ovarian Cancer | Not specified | CSC Recovery Prevention | 2.45 μM optimal concentration | [4] | |
| Niclosamide | Ovarian Cancer | Enriched for CSCs | Proliferation | 0.41 - 1.86 μM | |
| Salinomycin | Ovarian Cancer | CD44+/CD117+ | Viability | Dose-dependent reduction | |
| Ovarian Cancer | CD44+/CD117+ | Spheroid Formation | Reduced spheroid formation | ||
| Metformin | Ovarian Cancer | ALDH+ | CSC Percentage | Reduced ALDH+ cells | |
| Ovarian Cancer | Not specified | Spheroid Formation | Inhibited tumorsphere formation | ||
| Cisplatin (B142131) | Ovarian Cancer | NANOG-GFP | CSC Percentage | Induces CSC state and enriches CSC population | |
| Paclitaxel | Ovarian Cancer | CD44+/MyD88+ | CSC Enrichment | Enriches for CD44+/MyD88+ EOC stem cells |
Comparative Analysis of In Vivo Anti-Cancer Stem Cell Activity
In vivo studies in xenograft models provide crucial validation of a compound's therapeutic potential. The following table summarizes the available in vivo data for this compound and its comparators.
| Compound | Cancer Model | Treatment Regimen | Key Findings | Reference |
| This compound (TRX-E-002-1) | Intraperitoneal cisplatin-resistant ovarian cancer xenograft | Monotherapy, intraperitoneal | Significantly decreased i.p. tumor burden (p=0.0001) | |
| Intraperitoneal recurrent ovarian cancer xenograft | Maintenance therapy post-paclitaxel | Prevented recurrent disease and significantly decreased metastatic tumor burden (p=0.002) | ||
| Niclosamide | Ovarian cancer xenograft | Not specified | Suppressed tumor growth | |
| Metformin | Ovarian cancer xenograft (ALDH+ CSCs) | 150 mg/kg i.p. daily | Significantly restricted the growth of ALDH+ CSC xenografts | |
| Cisplatin | Ovarian cancer xenograft | Not specified | Enriches for CSCs | |
| Paclitaxel | Ovarian cancer xenograft | Not specified | Enriches for CSCs |
Signaling Pathways Targeted by Anti-Cancer Stem Cell Agents
Understanding the mechanism of action is crucial for drug development. This compound and its comparators target distinct signaling pathways critical for CSC survival and self-renewal.
This compound: JNK Pathway Activation
This compound has been shown to induce apoptosis in ovarian CSCs through the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is a critical regulator of stress-induced apoptosis.
Niclosamide: Wnt/β-catenin, mTOR, and STAT3 Inhibition
Niclosamide exerts its anti-CSC effects by simultaneously inhibiting multiple key signaling pathways, including Wnt/β-catenin, mTOR, and STAT3, which are frequently dysregulated in ovarian cancer.
Metformin: AMPK Pathway Activation
Metformin, a widely used anti-diabetic drug, has shown anti-CSC activity through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess anti-CSC activity.
In Vitro Tumorsphere Formation Assay
This assay evaluates the self-renewal capacity of CSCs, a hallmark of their stem-like properties.
Protocol:
-
Cell Preparation: Ovarian cancer cell lines (e.g., SKOV3, OVCAR3) or primary patient-derived cells are dissociated into a single-cell suspension. For studies on specific CSC populations, cells positive for markers like CD44+/MyD88+ can be isolated using fluorescence-activated cell sorting (FACS).
-
Plating: Cells are plated at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: A serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as epidermal growth factor (EGF; 20 ng/mL) and basic fibroblast growth factor (bFGF; 10 ng/mL), and B27 supplement is used.
-
Treatment: The cells are treated with various concentrations of this compound or comparator drugs (e.g., cisplatin, paclitaxel, salinomycin, metformin, niclosamide).
-
Incubation: The plates are incubated for 7-14 days to allow for tumorsphere formation.
-
Quantification: The number and size of tumorspheres (typically >50 µm in diameter) are quantified using a microscope.
-
Analysis: The tumorsphere formation efficiency is calculated and compared between treated and untreated groups to determine the effect of the compound on CSC self-renewal.
In Vivo Xenograft Model of Ovarian Cancer
This model assesses the in vivo efficacy of anti-cancer agents against tumor growth and CSC populations.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Ovarian CSCs (e.g., 1 x 10^5 to 1 x 10^6 CD44+/MyD88+ cells) are injected intraperitoneally to mimic the dissemination of ovarian cancer.
-
Tumor Establishment: Tumors are allowed to establish for a defined period (e.g., 7-14 days). Tumor growth can be monitored using methods like bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment: Mice are randomized into treatment groups and receive this compound or comparator drugs. For this compound, intraperitoneal administration is a common route. Treatment schedules vary depending on the drug and study design (e.g., daily, weekly).
-
Monitoring: Tumor burden is monitored regularly. Animal weight and overall health are also tracked.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and measured. A portion of the tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) or flow cytometry, to assess the percentage of CSCs and the expression of relevant biomarkers.
Conclusion
The available preclinical data strongly support the anti-cancer stem cell activity of this compound in ovarian cancer. Its ability to induce apoptosis in CSCs, in contrast to the CSC-enriching effects of standard chemotherapies like cisplatin and paclitaxel, positions it as a promising therapeutic agent. Furthermore, its distinct mechanism of action via the JNK pathway offers potential for combination therapies. While direct comparative studies with other CSC-targeting agents are limited, the existing data suggest that this compound has potent in vitro and in vivo efficacy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in combating CSC-driven tumor recurrence and chemoresistance in ovarian cancer.
References
- 1. Metformin targets ovarian cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
Cantrixil versus cisplatin in treating platinum-resistant ovarian cancer
A Comparative Guide to Cantrixil and Cisplatin (B142131) in the Treatment of Platinum-Resistant Ovarian Cancer
For researchers, scientists, and drug development professionals, understanding the landscape of emerging therapeutics for platinum-resistant ovarian cancer is critical. This guide provides a detailed comparison of this compound (TRX-E-002-1), a novel investigational agent, and cisplatin, a cornerstone of platinum-based chemotherapy, in the context of platinum-resistant disease.
Introduction
Ovarian cancer is the most lethal gynecological malignancy, with a high rate of recurrence and subsequent development of chemoresistance.[1] Platinum-based agents like cisplatin have been a mainstay of treatment; however, the emergence of platinum resistance presents a major clinical challenge.[2][3] Patients with platinum-resistant ovarian cancer, defined as disease recurrence within six months of completing platinum-based therapy, have a poor prognosis.[4] This has spurred the development of novel therapeutic strategies, such as this compound, which are designed to overcome these resistance mechanisms.
This compound is a novel third-generation benzopyran molecule being developed as an intraperitoneal (IP) therapy.[5] It has shown promise in preclinical and early clinical studies for its potential to target the sub-population of slow-growing, drug-resistant cancer cells with stem-like properties, which are thought to be responsible for recurrent, chemo-resistant ovarian cancer.
Mechanism of Action
This compound
The precise molecular target of this compound is yet to be fully confirmed. However, preclinical studies have elucidated a potential mechanism of action. This compound is believed to target and induce cell death in chemoresistant ovarian cancer stem cells (CSCs). In vitro studies have shown that this compound induces caspase-mediated apoptosis. This process is associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, indicated by an increase in phosphorylated c-Jun levels, and the loss of mitochondrial membrane potential. It has also been noted that this compound's cytotoxic effects are linked to the downregulation of the pro-survival MAPK pathway by preventing p-ERK signaling.
Cisplatin
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA. After entering the cell, it binds to the N7 position of purine (B94841) bases, predominantly guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, which in turn interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The DNA damage is recognized by cellular proteins, which can activate signaling pathways leading to programmed cell death.
Mechanisms of Resistance
A key differentiator in this comparison is how cancer cells develop resistance.
This compound
As an investigational drug, resistance mechanisms to this compound are not yet clinically characterized. However, its purported targeting of cancer stem cells is a strategy designed to circumvent the resistance mechanisms that plague conventional chemotherapies like cisplatin. CSCs are believed to be a key driver of tumor recurrence and chemoresistance.
Cisplatin
Resistance to cisplatin in ovarian cancer is a complex, multifactorial process. Key mechanisms include:
-
Reduced Intracellular Accumulation : Decreased expression of the copper transporter 1 (CTR1), which facilitates cisplatin influx, and increased expression of efflux pumps like ATP7A and ATP7B, lead to lower intracellular drug concentrations.
-
Increased DNA Repair : Enhanced activity of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, which removes cisplatin-DNA adducts.
-
Intracellular Inactivation : Inactivation of cisplatin through binding to nucleophilic molecules like glutathione (B108866) and metallothioneins.
-
Inhibition of Apoptosis : Overexpression of anti-apoptotic proteins (e.g., BCL-2) and inhibition of pro-apoptotic pathways.
Quantitative Data Comparison
Direct comparative clinical trial data between this compound and cisplatin in a platinum-resistant population is not available. The following tables summarize available data from preclinical and early-phase clinical studies for this compound, and established knowledge for cisplatin.
Table 1: Preclinical Efficacy
| Parameter | This compound | Cisplatin | Supporting Experimental Data |
| In Vitro Cytotoxicity | IC50 of 136 nM in EOC stem cell clones | Variable, resistance significantly increases IC50 | This compound's potency was tested against pure clones of CD44+/MyD88+ EOC stem cells. |
| In Vivo Efficacy (Cisplatin-Resistant Xenograft Model) | Significantly decreased i.p. tumor burden vs. control (p=0.0001) | No effect on tumor burden vs. control (p=0.8) | Efficacy was tested in an intra-peritoneal cisplatin-resistant ovarian cancer xenograft model. |
| Combination with Cisplatin (In Vivo) | Significantly decreased tumor burden vs. cisplatin alone (p=0.002) | - | The combination of this compound and cisplatin was evaluated in the same cisplatin-resistant model. |
| Maintenance Therapy (In Vivo Recurrent Model) | Prevented recurrent disease and decreased metastatic tumor burden vs. paclitaxel (B517696) (p=0.002) | - | This compound was used as a maintenance therapy following a paclitaxel regimen in a recurrent EOC model. |
Table 2: Clinical Efficacy in Platinum-Resistant/Refractory Ovarian Cancer
| Parameter | This compound (Phase I Study NCT02903771) | Cisplatin |
| Patient Population | n=25 (17 platinum-resistant, 3 platinum-refractory) | Not applicable in this context as it is the resistance-defining agent. |
| Monotherapy (Cycles 1-2) | Stable Disease (SD) Rate: 56% (5 of 9 evaluable patients) | - |
| Combination with IV Chemotherapy (Cycles 3-8) | Objective Response Rate (ORR): 19% | - |
| Disease Control Rate (DCR): 56% | - | |
| Median Progression-Free Survival (PFS) | 13.1 weeks | - |
| Maximum Tolerated Dose (MTD) | 5 mg/kg (intraperitoneal) | - |
Experimental Protocols
This compound: Phase I Clinical Trial (NCT02903771) Workflow
The study was a progressive design with two parts: dose escalation (Part A) and dose expansion (Part B).
-
Patient Eligibility : Patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who had completed at least two prior therapies and had platinum-resistant or refractory disease, or were intolerant to platinum therapy.
-
Treatment Administration :
-
An intraperitoneal (IP) port was placed for drug delivery.
-
Cycles 1-2 (Monotherapy) : Patients received weekly IP this compound in 3-week cycles.
-
Cycles 3-8 (Combination Therapy) : this compound was administered weekly in combination with standard intravenous (IV) chemotherapy.
-
-
Dose Escalation (Part A) : Enrolled 11 patients across 6 dose levels (ranging from 0.06 to 20 mg/kg) to determine the Maximum Tolerated Dose (MTD).
-
Dose Expansion (Part B) : An additional cohort of patients was recruited and treated at the MTD to further evaluate safety and efficacy signals.
-
Efficacy Evaluation : Tumor response was assessed using RECIST criteria.
Cisplatin Resistance Studies: General Methodology
The experimental protocols for studying cisplatin resistance are varied and well-established in the literature. A common approach involves:
-
Cell Line Development : A cisplatin-resistant cell line is established by continuously exposing a parental sensitive ovarian cancer cell line (e.g., A2780) to increasing concentrations of cisplatin over an extended period.
-
Viability Assays (e.g., MTT) : To quantify the difference in drug sensitivity between the resistant and sensitive cell lines and determine IC50 values.
-
Molecular Analysis :
-
Western Blotting/qPCR : To measure the expression levels of proteins and genes involved in drug transport (CTR1, ATP7A/B), DNA repair (ERCC1), and apoptosis (Bcl-2, caspases).
-
Flow Cytometry : To analyze cell cycle distribution and apoptosis following drug treatment.
-
-
Functional Assays :
-
DNA Adduct Quantification : To measure the amount of platinum bound to DNA.
-
Drug Accumulation Studies : To determine the intracellular concentration of cisplatin.
-
Conclusion
The comparison between this compound and cisplatin in the context of platinum-resistant ovarian cancer highlights a shift in therapeutic strategy from broad cytotoxicity to targeted approaches aimed at the root of chemoresistance. Cisplatin remains a potent anticancer agent, but its efficacy is severely limited by a variety of resistance mechanisms. This compound, while still in early-stage development, represents a promising approach by specifically targeting chemo-resistant cancer stem cells. Preclinical data shows its ability to overcome cisplatin resistance in animal models, and the initial Phase I clinical data demonstrates a manageable safety profile and preliminary signs of anti-tumor activity in a heavily pretreated, platinum-resistant patient population.
Future research, including larger randomized controlled trials, will be necessary to definitively establish the clinical benefit of this compound and its potential role in the treatment paradigm for platinum-resistant ovarian cancer. However, the available data provides a strong rationale for its continued development as a potential new weapon against this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Cantrixil's Efficacy in Diverse Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Cantrixil (TRX-E-002-1), a novel benzopyran molecule, against various cancer cell lines, with a focus on ovarian cancer. Its performance is evaluated alongside standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a third-generation benzopyran compound under development for the treatment of advanced cancers.[1] Its active molecule, TRX-E-002-1, has demonstrated potent cytotoxic activity across a range of human cancer cell lines.[2] A key area of investigation has been its efficacy in recurrent, chemo-resistant ovarian cancer, a significant clinical challenge.[3] this compound is designed to target not only the bulk of cancer cells but also the sub-population of slow-growing, drug-resistant cancer stem cells believed to be responsible for tumor recurrence.[2][3]
Mechanism of Action
Preliminary studies indicate that this compound's mechanism of action involves the modulation of both pro-survival and pro-death signaling pathways, ultimately leading to apoptosis. A key step in this process is the increased phosphorylation of c-Jun, a component of the AP-1 transcription factor, which triggers a cascade of events culminating in caspase-mediated cell death.
In Vitro Efficacy: A Comparative Look
This compound has shown broad cytotoxic activity in vitro, with particularly low IC50 values (≤0.1 μM) in ovarian, prostate, and lung cancer cell lines. The following tables summarize the available data for this compound and provide a comparison with standard chemotherapeutic agents used in the treatment of ovarian cancer.
Table 1: Cytotoxic Activity of this compound (TRX-E-002-1) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) |
| Ovarian | SKOV-3 | 0.08 |
| OVCAR-3 | 0.09 | |
| A2780 | 0.10 | |
| Ovarian (Stem Cell) | OCSC2 | 0.15 |
| Prostate | PC3 | 0.07 |
| DU145 | 0.08 | |
| Lung | A549 | 0.09 |
| H460 | 0.10 | |
| Pancreatic | MIA PaCa-2 | 0.25 |
| PANC-1 | >1.0 | |
| Colorectal | HT29 | 0.55 |
| HCT116 | >1.0 | |
| Glioblastoma | U87MG | 0.45 |
| SF-295 | >1.0 |
Table 2: Comparative IC50 Values of Standard Chemotherapies in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin (μM) | Carboplatin (μM) | Paclitaxel (B517696) (nM) |
| CAOV-3 | ~17.4 | ~15.1 | ~0.7-1.8 |
| OVCAR-3 | ~25.7 | ~25.7 | ~0.7-1.8 |
| SKOV-3 | ~20 | ~20 | ~0.7-1.8 |
| A2780 | ~1.0-5.0 | ~10-50 | ~2.0-10.0 |
Note: The data in Table 2 is compiled from various sources and direct comparison of absolute values should be made with caution due to inter-laboratory variability in experimental conditions.
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated significant anti-tumor activity. In a disseminated ovarian cancer model, this compound was effective as a monotherapy and in combination with cisplatin. Furthermore, in a model of drug-resistant, recurrent ovarian cancer, this compound was shown to be active as a maintenance therapy. It has also shown activity in an orthotopic model of pancreatic cancer.
Clinical Insights
A Phase I clinical trial (NCT02903771) has evaluated the safety and efficacy of intraperitoneally administered this compound in patients with recurrent or persistent ovarian, fallopian tube, or primary peritoneal cancer. The study established a maximum tolerated dose (MTD) and showed promising anti-tumor activity, with a stable disease rate of 56% in monotherapy and an objective response rate of 19% when combined with intravenous chemotherapy.
Experimental Protocols
The following are generalized methodologies for the key in vitro assays used to assess this compound's efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at a concentration around the IC50 value for a defined period.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cell suspension is incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer membrane of apoptotic cells and PI to the DNA of necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence signals.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or intraperitoneally to mimic disseminated disease.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound and/or other therapies are administered according to the study protocol (e.g., intraperitoneal injection).
-
Tumor Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or disease progression is monitored through imaging or survival analysis.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, and data on tumor growth inhibition and survival are collected.
Visualizing this compound's Impact
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing this compound's anti-cancer efficacy.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced c-Jun mediated apoptotic pathway.
Comparative Logic: this compound vs. Standard Chemotherapy
Caption: Comparative targeting of this compound and standard chemotherapy.
References
- 1. In vitro analysis of ovarian cancer response to cisplatin, carboplatin, and paclitaxel identifies common pathways that are also associated with overall patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of Cantrixil's Preclinical Findings: A Comparative Guide
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield independent, third-party preclinical studies that have explicitly set out to verify the initial findings on Cantrixil (also known as TRX-E-002-1). The data presented in this guide is therefore based on preclinical and clinical studies published by the developing companies (including Novogen, Kazia Therapeutics, and Vivesto) and their research collaborators. While these studies have undergone peer review, the findings have not been independently replicated.
This guide provides a structured overview of this compound's reported preclinical performance, with comparisons drawn from its use as a monotherapy and in combination with standard-of-care agents within the developers' own experiments.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound (TRX-E-002-1)
| Cell Type | Description | IC50 (nM) | Reference |
| Epithelial Ovarian Cancer (EOC) Stem Cells | Patient-derived chemo-resistant stem-like cells | 130 - 250 | [1] |
| EOC Stem Cell Clones | CD44+/MyD88+ | 136 | [2] |
| Various Human Cancer Cell Lines | Ovarian, prostate, and lung cancer cells | ≤100 | [3] |
| Hematological Cancer Cell Lines | Derived from patients with untreated and relapse/refractory leukemia, non-Hodgkin lymphoma, and multiple myeloma | Strong cytotoxic effects at low doses | [4][5][6] |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Models
| Model | Treatment Group | Key Findings | Reference |
| Disseminated Ovarian Cancer Model | This compound Monotherapy | Active | [3][7] |
| Disseminated Ovarian Cancer Model | This compound + Cisplatin (B142131) | Active | [3][7] |
| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound Monotherapy | Significantly decreased intraperitoneal tumor burden (p=0.0001) | [2] |
| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound + Cisplatin | Significantly decreased tumor burden compared to cisplatin alone (p=0.002) | [2] |
| Recurrent EOC Model | This compound Maintenance (post-paclitaxel) | Prevented recurrent disease and significantly decreased metastatic tumor burden compared to paclitaxel (B517696) maintenance (p=0.002) | [2] |
Table 3: Phase I Clinical Trial (NCT02903771) Efficacy Data in Recurrent Ovarian Cancer
| Treatment | Number of Evaluable Patients | Efficacy Endpoint | Result | Reference |
| This compound Monotherapy | 9 (Part A) | Stable Disease | 56% | [8] |
| This compound + Chemotherapy | 16 (Parts A & B) | Objective Response Rate (ORR) | 19% (1 Complete Response, 2 Partial Responses) | [9][10] |
| This compound + Chemotherapy | 16 (Parts A & B) | Disease Control Rate | 56% | [9][11] |
| This compound + Chemotherapy | 16 (Parts A & B) | Median Progression-Free Survival | 13.1 weeks | [9][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
-
Cell Lines: Patient-derived CD44+/MyD88+ epithelial ovarian cancer stem cells and various human cancer cell lines were used.[2][3]
-
Method: In vitro efficacy was screened using the Incucyte™ kinetic imaging platform complemented by Celltox™ dye labeling to assess cell death over time.[2]
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in inducing cell death in the tested cell lines.[1][2]
In Vivo Ovarian Cancer Xenograft Model
-
Animal Model: An intra-peritoneal (i.p.) cisplatin-resistant ovarian cancer xenograft model was established in mice.[2]
-
Treatment Regimen:
-
Monotherapy: this compound was administered intraperitoneally to mice bearing established tumors.[2]
-
Combination Therapy: this compound was administered in combination with cisplatin.[2]
-
Maintenance Therapy: In a recurrent disease model, mice were first treated with paclitaxel, followed by maintenance treatment with either this compound or paclitaxel.[2]
-
-
Efficacy Assessment: Tumor burden was assessed at the end of the treatment period. Statistical analysis (p-value) was used to compare the tumor burden between treatment and control groups.[2]
Phase I Clinical Trial (NCT02903771)
-
Study Design: A Phase I, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.[8][12]
-
Patient Population: Patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who had failed at least two prior lines of therapy.[8][11]
-
Treatment Protocol:
-
Primary Objective: To determine the Maximum Tolerated Dose (MTD) of this compound monotherapy.[12]
-
Secondary Objectives: To evaluate safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound alone and in combination with chemotherapy.[8]
Mandatory Visualizations
This compound's Proposed Signaling Pathway for Apoptosis
Preclinical studies suggest that this compound induces apoptosis through the activation of the JNK pathway, leading to the phosphorylation of c-Jun.[2][3] This is a common pathway in stress-induced cell death.
Caption: Proposed mechanism of this compound-induced apoptosis via the JNK/c-Jun signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow used in the preclinical assessment of this compound in animal models of ovarian cancer.
Caption: Workflow for testing this compound's in vivo efficacy in ovarian cancer xenograft models.
Logical Flow of this compound's Phase I Clinical Trial
This diagram outlines the design and progression of the NCT02903771 clinical trial.
Caption: Logical progression and design of the this compound Phase I clinical trial (NCT02903771).
References
- 1. This compound Highly Successful in Preventing Growth of Chemo-Resistant Ovarian Cancer [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vivesto reports positive this compound results in an animal hematological cancer model – Vivesto [vivesto.com]
- 5. Vivesto reports positive preclinical data supporting continued development of this compound - Inderes [inderes.fi]
- 6. Vivesto receives positive new this compound preclinical results in AML – Vivesto [vivesto.com]
- 7. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kaziatherapeutics.com [kaziatherapeutics.com]
- 9. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of this compound in Patients With Ovarian Cancer, Fallopian Tube Cancer or Primary Peritoneal Cancer. [clin.larvol.com]
- 11. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Cantrixil and Paclitaxel in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Cantrixil (TRX-E-002-1) and the established chemotherapeutic agent, paclitaxel (B517696), in ovarian cancer models. The data presented is compiled from peer-reviewed research to support informed decisions in drug development and translational research.
Executive Summary
Preclinical studies demonstrate that this compound holds significant promise in overcoming the challenges of chemoresistance and recurrence in ovarian cancer. In a head-to-head comparison within a recurrent ovarian cancer model, this compound maintenance therapy proved superior to paclitaxel in preventing disease recurrence and reducing metastatic tumor burden. This efficacy is attributed to this compound's distinct mechanism of action, which targets chemoresistant ovarian cancer stem cells (CSCs).
Data Presentation
In Vivo Efficacy: Recurrent Ovarian Cancer Model
A key preclinical study directly compared the efficacy of this compound and paclitaxel as maintenance therapies in a mouse model of recurrent, drug-resistant epithelial ovarian cancer (EOC).
| Treatment Group | Efficacy Endpoint | Result | Statistical Significance |
| This compound Maintenance Therapy | Prevention of Recurrence (vs. Paclitaxel) | >95% reduction in terminal tumor burden | p = 0.002[1] |
| Paclitaxel Maintenance Therapy | Prevention of Recurrence | Showed tumor recurrence | - |
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against chemoresistant ovarian cancer stem cells, a key driver of tumor recurrence and chemoresistance.
| Compound | Cell Type | IC50 |
| This compound | Chemoresistant CD44+/MyD88+ Ovarian Cancer Stem Cells | 136 nM[1] |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM[2] |
Note: The IC50 values for paclitaxel are provided for a range of ovarian carcinoma cell lines and may not be directly comparable to the specific chemoresistant stem cell population targeted by this compound.
Mechanism of Action
This compound: Targeting the Roots of Recurrence
This compound is a novel third-generation benzopyran molecule that selectively targets and eradicates ovarian cancer stem cells.[3][4] Its mechanism involves the modulation of both pro-survival and pro-death signaling pathways, leading to caspase-mediated apoptosis.[3] A key pathway activated by this compound is the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in cancer cells.[1][3]
This compound's apoptotic signaling cascade.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential for cell division.[5] By preventing the dynamic instability of microtubules, paclitaxel arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis.[5]
Paclitaxel's impact on the cell cycle.
Experimental Protocols
In Vivo Recurrent Ovarian Cancer Model
The following protocol was utilized in the head-to-head comparison of this compound and paclitaxel:
-
Cell Line: A cisplatin-resistant epithelial ovarian cancer (EOC) cell line was used.[1]
-
Animal Model: An intra-peritoneal (i.p.) cisplatin-resistant ovarian cancer xenograft model in mice was established.[1]
-
Tumor Induction: Human ovarian cancer stem cells were injected directly into the peritoneal cavity of the mice.[5]
-
Initial Treatment: Once tumors were established, the mice were treated with a standard paclitaxel regimen for an initial 12-day period.[5] This induced an initial partial response, followed by rapid tumor regrowth, mimicking recurrent disease.[5]
-
Maintenance Therapy: Following the initial paclitaxel treatment, mice were randomized into two maintenance therapy groups:
-
Endpoint Analysis: The primary endpoint was the assessment of metastatic tumor burden at the end of the study.[1]
In vivo recurrent ovarian cancer model workflow.
In Vitro Cytotoxicity Assay
The in vitro potency of this compound against chemoresistant ovarian cancer stem cells was determined using the following methodology:
-
Cell Culture: Pure clones of CD44+/MyD88+ EOC stem cells were cultured.[1]
-
Drug Exposure: Cells were exposed to a range of concentrations of this compound.
-
Viability Assessment: Cell viability was assessed using a kinetic imaging platform (Incucyte™) complemented by a cytotoxicity dye (CellTox™).[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated based on the dose-response curves.
Conclusion
The preclinical data strongly suggests that this compound offers a significant advantage over paclitaxel in the context of recurrent, chemoresistant ovarian cancer. Its unique mechanism of targeting cancer stem cells addresses a critical unmet need in ovarian cancer therapy. These findings provide a compelling rationale for the continued clinical development of this compound as a novel treatment strategy for this devastating disease. Further investigation in clinical trials is warranted to confirm these promising preclinical results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of c-Jun in Cantrixil-Mediated Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cantrixil (TRX-E-002-1), a novel benzopyran molecule, and its mechanism of c-Jun-mediated apoptosis in cancer cells, particularly in the context of ovarian cancer. We will compare its performance with alternative apoptotic inducers and provide supporting experimental data to elucidate its mode of action.
Introduction to this compound and c-Jun-Mediated Apoptosis
This compound is a potent anti-cancer agent that has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including chemoresistant ovarian cancer stem cells.[1] A key feature of this compound's mechanism of action is the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the phosphorylation of the transcription factor c-Jun, a critical regulator of apoptosis. The activation of c-Jun, in turn, triggers a cascade of events culminating in caspase-mediated cell death.[1]
Comparative Efficacy of this compound
The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and compares them with other apoptosis-inducing agents, cisplatin (B142131) and phenoxodiol.
| Cell Line | Cancer Type | This compound (TRX-E-002-1) IC50 (µM) | Cisplatin IC50 (µM) | Phenoxodiol IC50 (µM) |
| Ovarian Cancer | ||||
| OCSC2 (Ovarian Cancer Stem Cell) | Ovarian | Potent (specific value not provided in search results) | Not available | Not available |
| A2780 | Ovarian | Not available | 1.40 ± 0.11[2] / 3.253 µg/mL (~10.8 µM)[3] | Not available |
| A2780cisR (Cisplatin-Resistant) | Ovarian | Not available | 7.39 ± 1.27[2] / 10.58 µg/mL (~35.3 µM) | Not available |
| OVCAR-3 | Ovarian | Not available | IC50 values vary depending on the study | Not available |
| SKOV3 | Ovarian | Not available | IC50 values vary depending on the study | Not available |
| Other Cancers | ||||
| DU145 | Prostate | 0.041 ± 0.014 | Not available | 8 ± 1 |
| PC3 | Prostate | 0.096 ± 0.077 | Not available | 38 ± 9 |
| A549 | Lung | 0.058 | Not available | Not available |
| Panc-1 | Pancreatic | 0.467 ± 0.378 | Not available | Not available |
| HT-29 | Colorectal | 1.765 ± 1.385 | Not available | Not available |
| A172 | Glioblastoma | 0.051 ± 0.002 | Not available | Not available |
In Vivo Efficacy of this compound
In a recurrent ovarian cancer animal model, intraperitoneal administration of this compound at a dose of 100 mg/kg for four weeks resulted in a significant reduction in tumor burden.
| Treatment | Dosage | Outcome |
| This compound (TRX-E-002-1) | 100 mg/kg/day (i.p.) | 77% reduction in terminal tumor burden |
Signaling Pathway of this compound-Mediated Apoptosis
This compound exerts its pro-apoptotic effects by modulating key signaling molecules. A critical event is the increased phosphorylation of c-Jun and the decreased phosphorylation of extracellular signal-regulated kinase (pERK). This shift in signaling promotes a cellular environment conducive to apoptosis.
Confirmation of c-Jun's Role in this compound-Mediated Apoptosis
The pivotal role of c-Jun phosphorylation in the anti-tumor activity of this compound has been confirmed through inhibition studies. The use of SP600125, a selective inhibitor of JNK, blocked the cytotoxic effects of this compound in ovarian cancer stem cells (OCSC2). This demonstrates that the phosphorylation of c-Jun by JNK is a necessary step for this compound-induced apoptosis.
Comparison of Molecular Effects
The following table summarizes the known molecular effects of this compound, Phenoxodiol, and Cisplatin on key apoptotic signaling molecules.
| Molecule | This compound | Phenoxodiol | Cisplatin |
| p-c-Jun | Increased | No direct evidence of modulation found | Can be increased, but its role is context-dependent (pro-apoptotic or pro-survival) |
| p-ERK | Decreased | Not explicitly stated | Can be activated |
| Caspase Activation | Markedly increased (Caspase-2, -3, -7, -9) | Pan-caspase activation | Can activate caspases |
| Primary Mechanism | c-Jun-dependent apoptosis | Mitochondrial pathway, XIAP degradation | DNA damage-induced apoptosis |
Experimental Protocols
Cell Culture and Viability Assays
Human cancer cell lines are maintained in appropriate media supplemented with fetal bovine serum and antibiotics. For viability assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using methods such as the MTT or CellTiter-Glo assay. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
To analyze the phosphorylation status and protein levels of signaling molecules, cells are treated with the compounds for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies specific for the proteins of interest (e.g., anti-p-c-Jun, anti-c-Jun, anti-p-ERK, anti-ERK, anti-caspase-3) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
Female immunodeficient mice (e.g., NOD-SCID) are used for in vivo studies. Human ovarian cancer cells are injected intraperitoneally to establish a disseminated ovarian cancer model. Tumor growth is monitored, and upon establishment of tumors, mice are treated with this compound (e.g., 100 mg/kg, i.p. daily) or a vehicle control. Tumor burden is assessed at the end of the study by weighing the excised tumors.
Caspase Activity Assay
Caspase activity can be quantified using commercially available kits (e.g., Caspase-Glo® 3/7, 8, or 9 Assay). Cells are treated with the test compounds, and after the desired incubation period, the caspase reagent is added. The luminescence, which is proportional to caspase activity, is measured using a luminometer. The fold change in caspase activity is calculated relative to untreated control cells.
Conclusion
References
- 1. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Forward-Looking Guide to the Potential Synergy of Cantrixil and PARP Inhibitors in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cantrixil (TRX-E-002-1) and Poly (ADP-ribose) polymerase (PARP) inhibitors, two distinct classes of anti-cancer agents with significant relevance in the treatment of ovarian cancer. While no direct preclinical or clinical studies have evaluated the synergistic effects of combining this compound with PARP inhibitors to date, this document explores the hypothetical basis for their potential combination. By examining their individual mechanisms of action and the experimental data supporting them, we aim to provide a forward-looking perspective for researchers interested in developing novel therapeutic strategies.
This compound: Targeting the Roots of Recurrence
This compound is a novel third-generation benzopyran molecule designed to eradicate cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for chemotherapy resistance and disease relapse.[1][2] Preclinical evidence has demonstrated its potential to eliminate both ovarian cancer cells and the resilient cancer stem cells that fuel tumor recurrence.[1]
Mechanism of Action
This compound's cytotoxic activity is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to caspase-mediated apoptosis.[2][3] It has shown potent activity against chemo-resistant CD44+/MyD88+ ovarian cancer stem cells.
Caption: this compound's proposed mechanism of action in ovarian cancer stem cells.
Clinical and Preclinical Data
A Phase I clinical trial (NCT02903771) has evaluated the safety and preliminary efficacy of intraperitoneally administered this compound in patients with recurrent or persistent ovarian, fallopian tube, or primary peritoneal cancer. The study established a maximum tolerated dose (MTD) and observed anti-tumor activity. Preclinical studies have also shown that this compound is active in models of disseminated ovarian cancer, both as a monotherapy and in combination with cisplatin (B142131).
| This compound Phase I Study (NCT02903771) - Efficacy Overview | |
| Parameter | Result |
| Monotherapy Stable Disease Rate | 56% |
| Combination Therapy Objective Response Rate | 19% |
| Combination Therapy Disease Control Rate | 56% |
| Median Progression-Free Survival | 13.1 weeks |
| Data from patients with advanced, recurrent/persistent epithelial ovarian, primary peritoneal, or fallopian tube cancer. |
Experimental Protocol: In Vivo Ovarian Cancer Model
-
Model: Disseminated ovarian cancer model in mice.
-
Treatment Arms:
-
Vehicle control (intraperitoneal)
-
This compound (TRX-E-002-1) monotherapy (e.g., 100 mg/kg daily, intraperitoneal)
-
Cisplatin monotherapy
-
This compound in combination with cisplatin
-
-
Administration: Daily intraperitoneal injections.
-
Endpoint: Assessment of intraperitoneal tumor burden.
-
Findings: The combination of this compound and cisplatin resulted in a greater decrease in tumor burden compared to either monotherapy.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP inhibitors are a class of targeted therapies that have revolutionized the management of ovarian cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. These drugs capitalize on a concept known as synthetic lethality.
Mechanism of Action: Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In normal cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during DNA replication, the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2, can effectively repair the damage. However, in cancer cells with a deficient HR pathway (HRD), the inhibition of PARP leads to an accumulation of unrepaired SSBs, which are converted to DSBs that the cell cannot repair, ultimately resulting in cell death.
Caption: The principle of synthetic lethality with PARP inhibitors.
Approved PARP Inhibitors in Ovarian Cancer
Several PARP inhibitors are approved for the treatment of ovarian cancer, including:
-
Olaparib
-
Niraparib
-
Rucaparib
These agents have demonstrated significant improvements in progression-free survival, particularly in the maintenance setting for patients with platinum-sensitive recurrent ovarian cancer.
A Hypothetical Framework for Synergy
The distinct and potentially complementary mechanisms of action of this compound and PARP inhibitors provide a strong rationale for investigating their combined use.
-
Targeting Different Cell Populations: this compound's ability to target and eliminate chemo-resistant cancer stem cells could address a key driver of tumor recurrence. In parallel, PARP inhibitors could effectively target the bulk of the tumor, particularly in patients with HRD, leading to a more comprehensive and durable anti-tumor response.
-
Inducing 'BRCAness': Some preclinical studies have shown that certain agents can induce a state of "BRCAness" or HRD in HR-proficient tumors, thereby sensitizing them to PARP inhibitors. While not yet demonstrated, it would be a valuable area of research to investigate whether this compound's modulation of cellular stress pathways could impact the expression or function of HR repair proteins, potentially synergizing with PARP inhibition.
-
Overcoming Resistance: Resistance to PARP inhibitors is an emerging clinical challenge. A combination strategy that employs a CSC-targeting agent like this compound could potentially delay or overcome resistance by eliminating the cell population often implicated in therapeutic escape and relapse.
References
- 1. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]
- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Survival Benefits of Cantrixil Maintenance Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cantrixil (TRX-E-002-1) and current standard-of-care maintenance therapies for ovarian cancer. While clinical data on this compound as a maintenance therapy is not yet available, this document summarizes the existing Phase I trial results in recurrent disease to evaluate its potential and contrasts it with established treatments that have demonstrated long-term survival benefits in the maintenance setting.
Executive Summary
This compound, a novel third-generation benzopyran molecule, has shown promising anti-tumor activity in a Phase I clinical trial for heavily pretreated, recurrent ovarian cancer.[1][2][3] Its proposed mechanism of targeting cancer stem cells suggests a potential role in preventing disease recurrence, a key goal of maintenance therapy.[4][5] However, it is crucial to note that this compound has not been formally evaluated in a maintenance therapy setting in clinical trials. In contrast, PARP inhibitors and anti-angiogenic agents like bevacizumab are established maintenance therapies with proven efficacy in prolonging progression-free survival (PFS) and, in some cases, overall survival (OS) in specific patient populations.[6][7][8][9] This guide will delve into the available data for this compound and compare it with the performance of these established maintenance therapies.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the available efficacy data for this compound in a recurrent treatment setting and for PARP inhibitors and bevacizumab in a maintenance therapy setting for ovarian cancer.
Table 1: Efficacy of this compound in Recurrent Ovarian Cancer (Phase I Study)
| Endpoint | This compound Monotherapy (First 2 Cycles) | This compound + Chemotherapy |
| Objective Response Rate (ORR) | - | 19%[1][2][3] |
| Complete Response (CR) | - | 1 patient[10][11] |
| Partial Response (PR) | - | 2 patients[10][11] |
| Stable Disease (SD) Rate | 56%[1][2][3] | - |
| Disease Control Rate (DCR) | - | 56%[1][2][3] |
| Median Progression-Free Survival (PFS) | - | 13.1 weeks[1][2][3] |
Data from the NCT02903771 Phase I trial in patients with recurrent/persistent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had received at least two prior regimens.[1][10]
Table 2: Efficacy of PARP Inhibitors as First-Line Maintenance Therapy in Advanced Ovarian Cancer
| Therapy | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit |
| Olaparib (SOLO-1) | BRCA-mutated | 56.0 months vs. 13.8 months with placebo[9][12] | Clinically meaningful but not statistically significant improvement at 7-year follow-up[12] |
| Niraparib (PRIMA) | Overall population | 13.8 months vs. 8.2 months with placebo | No significant difference observed in an adjusted analysis[9] |
| HRD-positive | 21.9 months vs. 10.4 months with placebo | Data maturing | |
| General PARP Inhibitors | Overall population | Hazard Ratio (HR) 0.57 (improved PFS)[7][8] | No significant benefit in any molecular subgroup in a meta-analysis[7][8] |
HRD: Homologous Recombination Deficiency. Data from various Phase III clinical trials.
Table 3: Efficacy of Bevacizumab as First-Line Maintenance Therapy in Advanced Ovarian Cancer
| Therapy | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit |
| Bevacizumab (GOG-0218) | Overall population | 14.1 months vs. 10.3 months with chemotherapy alone | OS advantage only in patients with high-risk stage IV disease[13] |
| Bevacizumab + Olaparib (PAOLA-1) | HRD-positive | 37.2 months vs. 17.7 months with bevacizumab alone | Data maturing |
Experimental Protocols
This compound Phase I Trial (NCT02903771) Methodology
This was a Phase I, open-label, multicenter, dose-escalation (Part A) and dose-expansion (Part B) study.[14]
-
Patient Population: Women with recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal cancer who had received at least two prior chemotherapy regimens.[1][2]
-
Treatment Regimen:
-
Cycles 1-2 (Monotherapy): Patients received weekly intraperitoneal (IP) infusions of this compound for three weeks, constituting one cycle.[1][2]
-
Cycles 3-8 (Combination Therapy): Patients who tolerated this compound monotherapy could continue to receive weekly IP this compound in combination with standard intravenous chemotherapy.[1][2]
-
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the safety and tolerability of IP-administered this compound.[14]
-
Secondary Objectives: To evaluate the anti-tumor activity of this compound, including ORR, DCR, and PFS.[15]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Discussion and Future Outlook
The available data from the Phase I study of this compound demonstrates a manageable safety profile and encouraging signs of anti-tumor activity in a heavily pretreated population with recurrent ovarian cancer.[1][10] The stable disease rate observed with monotherapy is noteworthy in this difficult-to-treat patient group.[1][2][3] The proposed mechanism of action, targeting chemoresistant cancer stem cells, provides a strong rationale for its potential use in a maintenance setting to prevent or delay recurrence.[4][5]
However, a direct comparison of this compound with established maintenance therapies like PARP inhibitors and bevacizumab is premature. The clinical development of this compound is at a much earlier stage, and the existing data is from a different treatment context (recurrent disease versus maintenance).
PARP inhibitors have become a cornerstone of maintenance therapy, particularly for patients with BRCA mutations and those with HRD-positive tumors, demonstrating substantial improvements in PFS.[6][9] While a significant overall survival benefit has been more elusive in broader populations, the long-term disease control offered by these agents is a major advancement.[7][8][12] Bevacizumab also plays a role in maintenance therapy, with demonstrated PFS benefits.[13]
For this compound to be considered a viable maintenance therapy, future clinical trials will need to be designed to evaluate its efficacy in this specific setting. A randomized controlled trial comparing this compound to placebo or a standard-of-care maintenance therapy after first-line chemotherapy would be necessary to establish its long-term survival benefits. Key considerations for such a trial would include patient selection (e.g., all-comers or specific biomarkers), the duration of maintenance therapy, and long-term follow-up to assess both PFS and OS.
References
- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results [mdpi.com]
- 6. PARP inhibitors as maintenance therapy in ovarian cancer after platinum-sensitive recurrence: real-world experience from the Unicancer network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Advanced Epithelial Ovarian Cancer First-Line PARP Inhibitor Maintenance Therapy and Survival - The ASCO Post [ascopost.com]
- 9. Maintenance with PARP Inhibitors Extends Survival in Patients with Advanced Ovarian Cancer [theoncologynurse.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. vivesto.com [vivesto.com]
- 12. ascopubs.org [ascopubs.org]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cantrixil
The proper disposal of Cantrixil, a potent pharmaceutical agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure to researchers, scientists, and drug development professionals, while preventing environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, aligning with general best practices for hazardous and cytotoxic drugs.
Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste streams. This compound waste is typically categorized as either "trace" or "bulk" chemotherapy/hazardous drug waste. This distinction is crucial as it dictates the appropriate disposal pathway.
| Waste Category | Description | Disposal Container |
| Trace Waste | Empty containers holding less than 3% of the original drug volume, and personal protective equipment (PPE) with minimal contamination.[1] | Yellow chemotherapy waste bags or sharps containers.[1][2] |
| Bulk Waste | Unused or expired this compound, containers with more than 3% of the original drug volume, and materials saturated with the drug.[1] | Black hazardous waste containers (RCRA-regulated).[3] |
Step-by-Step Disposal Procedures
The following steps outline the standard operating procedure for the disposal of this compound and associated contaminated materials. These procedures should be performed in a designated area, such as a biological safety cabinet or fume hood, to minimize exposure.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes double chemotherapy gloves, a solid-front protective gown, and eye protection. Change gloves every 30-60 minutes or immediately if they become contaminated or punctured.
-
Segregate Waste at the Point of Generation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound should be immediately placed in a designated yellow sharps container labeled for chemotherapy or hazardous drug waste. Do not recap needles.
-
Trace Contaminated Items: Gloves, gowns, absorbent pads, and empty vials (containing less than 3% of the original volume) should be placed in a yellow chemotherapy waste bag.
-
Bulk Waste: Unused or expired this compound, partially filled vials, and heavily contaminated materials must be disposed of in a black hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with their contents.
-
Do not overfill containers.
-
Keep containers sealed when not in use.
-
-
Decontamination:
-
Decontaminate the exterior of all waste containers before removing them from the containment area.
-
Clean the work area thoroughly with a detergent solution followed by clean water.
-
-
Waste Pickup and Disposal:
-
Store sealed waste containers in a designated secure area.
-
Arrange for waste pickup by a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EH&S) department. Never dispose of this compound waste in regular trash or down the drain.
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Restrict Access: Clear the area of all non-essential personnel.
-
Don Appropriate PPE: This includes a respirator, in addition to the standard PPE, especially for larger spills or powdered forms of the drug.
-
Contain the Spill:
-
Liquids: Use absorbent pads to wipe up the spill.
-
Powders: Gently cover the spill with wetted paper towels or absorbent pads to avoid generating dust.
-
-
Clean the Area: Thoroughly clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including PPE, must be disposed of as bulk hazardous waste in a black container.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for any unique disposal requirements. Institutional and local regulations for hazardous waste disposal must also be strictly followed. By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cantrixil
FOR IMMEDIATE IMPLEMENTATION: This document provides crucial safety and logistical protocols for the handling and disposal of Cantrixil (TRX-E-002-1), a potent third-generation benzopyran with cytotoxic properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this hazardous compound.
This compound is a drug candidate under development for cancer treatment, targeting a wide range of cancer cells.[1] Due to its potent nature, strict adherence to safety protocols is paramount to prevent occupational exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic agent necessitates handling with the highest level of precaution, in line with guidelines for hazardous drugs.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary route of exposure to cytotoxic drugs is through dermal contact, inhalation of aerosols, and ingestion.[2] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[2][3] | Double gloving provides an extra layer of protection against permeation. The outer glove should be changed every 30 minutes or immediately if contaminated.[3] |
| Gown | Disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4] | Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately after a spill.[3] |
| Eye/Face Protection | Safety goggles and a full-face shield.[3][4][5] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator.[3] | Required when manipulating powders or when there is a risk of aerosol generation outside of a containment primary engineering control. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
| Hair/Beard Covers | Disposable hair and beard covers. | Contains hair and prevents it from coming into contact with contaminated surfaces. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
All handling of this compound must be performed within a designated controlled area. This area should be clearly marked with warning signs indicating the presence of a hazardous drug.
Engineering Controls
The primary engineering control for handling potent compounds like this compound is a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). These engineering controls provide a contained, negative pressure environment to minimize aerosol exposure.
Experimental Workflow
The following diagram outlines the mandatory workflow for handling this compound, from preparation to disposal. Adherence to this workflow is critical to maintaining a safe laboratory environment.
Caption: This diagram illustrates the required step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Cytotoxic waste must be handled and disposed of as hazardous waste.[6] Improper disposal can pose a significant risk to human health and the environment.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Trace Contaminated Waste | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste".[7] | Includes empty vials, used PPE, and other materials with less than 3% of the original drug by weight.[7] To be incinerated. |
| Bulk Contaminated Waste | Black, RCRA-approved hazardous waste container labeled "Hazardous Waste - Toxic".[7] | Includes unused this compound, grossly contaminated items, and spill cleanup materials. To be disposed of through a licensed hazardous waste vendor. |
| Sharps | Yellow, puncture-resistant sharps container labeled "Chemotherapy Sharps". | Needles, syringes, and other contaminated sharps. To be incinerated. |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Aqueous and solvent-based solutions containing this compound. Must not be poured down the drain. |
All waste containers must be securely sealed and stored in a designated hazardous waste accumulation area until collection by a certified hazardous waste disposal company.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble as described in Table 1.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, gently cover with an absorbent pad. For powder spills, carefully cover with a damp absorbent pad to avoid aerosolization.
-
Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area with a detergent solution, followed by a disinfectant.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk contaminated waste in a black hazardous waste container.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's environmental health and safety guidelines.
By implementing these essential safety and logistical protocols, research institutions can build a foundation of trust and demonstrate a commitment to the well-being of their personnel, providing value that extends beyond the groundbreaking research itself.
References
- 1. This compound – Vivesto [vivesto.com]
- 2. gerpac.eu [gerpac.eu]
- 3. halyardhealth.com [halyardhealth.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
